molecular formula C11H18N4 B1475449 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine CAS No. 1603401-77-9

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Número de catálogo: B1475449
Número CAS: 1603401-77-9
Peso molecular: 206.29 g/mol
Clave InChI: RRDTXUNVFNSYAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of muscarinic acetylcholine receptors (mAChRs) . This compound features a pyridazine core, a nitrogen-containing heterocycle known for its relevance in pharmacology, which is substituted at the 3-position with an amine group and at the 6-position with a 3,5-dimethylpiperidine moiety via a nitrogen linkage . The 3,5-dimethylpiperidine group contributes specific steric and electronic properties that can influence the molecule's overall conformation, pharmacokinetics, and binding affinity to biological targets . Research into structurally related 6-(piperidin-1-yl)pyridazine analogs has demonstrated their potential as novel chemotypes for central nervous system (CNS) drug discovery. Such compounds have been identified as potent antagonists for muscarinic receptor subtypes (e.g., M4) through high-throughput screening, showing attractive CNS penetration profiles in preclinical models, which highlights the value of this chemical scaffold for developing neurotherapeutics . The specific substitution pattern with the 3,5-dimethyl group is a key synthetic modification explored to optimize metabolic stability and receptor selectivity, as metabolism studies on similar piperidine-containing compounds have shown that modifications to the piperidine ring can significantly alter their oxidative stability in hepatic models . Primary Research Applications: This compound serves as a valuable intermediate or target molecule for synthetic and medicinal chemists. Its core structure is a key motif in the exploration of new pharmacologically active agents, especially in the development of ligands for G-protein coupled receptors (GPCRs) . It is intended for use in in vitro binding assays, functional activity screens, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and potential research applications . Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Propiedades

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-5-9(2)7-15(6-8)11-4-3-10(12)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDTXUNVFNSYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NN=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mechanism of Action of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine In Vitro Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine represents a highly optimized, pharmacologically privileged small molecule scaffold. In modern medicinal chemistry, the 3-aminopyridazine core is widely recognized for its exceptional capacity to act as a "hinge binder" within the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as c-KIT and FLT3[1]. This technical whitepaper dissects the in vitro mechanism of action of this molecule, detailing its structural pharmacodynamics, the causality behind its in vitro screening workflows, and the self-validating protocols required to quantify its efficacy.

Structural Rationale & Pharmacophore Model

The molecular architecture of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is bipartite, designed to exploit specific micro-environments within kinase active sites:

  • The 3-Aminopyridazine Core (Hinge Binder): The pyridazine ring possesses a high dipole moment and dual hydrogen-bonding capacity[1]. In the ATP-binding site, the amino group acts as a hydrogen bond donor, while the adjacent pyridazine nitrogen acts as a hydrogen bond acceptor. This creates a bidentate interaction with the backbone residues of the kinase hinge region (e.g., Cys673 in c-KIT or Cys694 in FLT3)[2].

  • The 3,5-Dimethylpiperidin-1-yl Moiety (Solvent Channel Director): Positioned at the 6-position of the pyridazine ring, this aliphatic heterocycle extends outward toward the solvent-exposed ribose pocket[3]. The addition of the two methyl groups is not arbitrary; it restricts the piperidine ring into a favorable chair conformation, increases lipophilicity for superior cell membrane permeability, and provides steric bulk that drives favorable entropic gains by displacing ordered water molecules from the binding pocket.

BindingModel Kinase Kinase ATP Pocket (Hinge Region) Core 3-Aminopyridazine Core (Hinge Binder) Core->Kinase Bidentate H-Bonds Tail 3,5-Dimethylpiperidine (Solvent Channel) Tail->Core Covalent Linkage Water Displaced Water (Entropic Gain) Tail->Water Steric Displacement

Figure 1: Pharmacophore model and ATP-competitive hinge binding interactions.

Mechanism of Action: ATP-Competitive Kinase Inhibition

In vitro, 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine functions as a reversible, ATP-competitive Type I kinase inhibitor. By occupying the ATP-binding cleft, the molecule prevents the transfer of the terminal phosphate from ATP to downstream protein substrates.

In models of acute myeloid leukemia (AML) or gastrointestinal stromal tumors (GIST), inhibiting targets like FLT3-ITD or c-KIT with aminopyridazine derivatives directly shuts down hyperactive oncogenic signaling[4]. The compound traps the kinase in its active (DFG-in) or inactive (DFG-out) conformation, subsequently starving downstream pathways (STAT5, PI3K/AKT, RAS/MAPK) of their necessary phosphorylation events, ultimately triggering apoptosis[5].

Signaling Drug 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine RTK Receptor Tyrosine Kinase (e.g., FLT3 / c-KIT) Drug->RTK ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Pathway Shutdown STAT5 STAT5 Pathway RTK->STAT5 PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Prolif Cell Proliferation & Survival STAT5->Prolif PI3K->Prolif MAPK->Prolif

Figure 2: Intracellular RTK signaling pathway shutdown inducing apoptosis.

Self-Validating In Vitro Experimental Methodologies

To rigorously validate the mechanism of action, a tiered, orthogonal screening workflow must be employed. This ensures that biochemical potency translates to live-cell efficacy without off-target cytotoxicity.

Protocol A: Biochemical Kinase Activity Evaluation (ADP-Glo™)

Purpose: To quantify direct ATP-competitive inhibition ( IC50​ ) against recombinant kinases. Causality: Measuring ADP production directly correlates with kinase activity. Depleting unconsumed ATP before converting ADP back to ATP for a luciferase readout eliminates background noise, ensuring high signal-to-background ratios.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Dilute 1:100 in kinase buffer to achieve a final assay DMSO concentration of 1% (critical to prevent solvent-induced enzyme denaturation).

  • Equilibration: Combine recombinant kinase with the compound in a 384-well plate. Incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows the system to reach thermodynamic binding equilibrium prior to substrate introduction.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes.

  • Signal Generation & Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and drive the luciferase reaction. Read luminescence.

  • Self-Validation: Include Staurosporine (1 μ M) as a positive control for total inhibition and 1% DMSO as a vehicle control to calculate the Z'-factor (must be >0.5 for assay validity).

Protocol B: Live-Cell Target Engagement (NanoBRET™)

Purpose: To prove the compound penetrates the cell membrane and binds the target in a physiological environment. Causality: Biochemical assays lack cellular context (e.g., high intracellular ATP concentrations, membrane barriers). NanoBRET relies on Bioluminescence Resonance Energy Transfer; if the compound successfully enters the cell and binds the kinase, it physically displates a fluorescent tracer, causing a quantifiable drop in the BRET signal.

  • Transfection & Plating: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed into a 384-well white plate and incubate overnight at 37°C, 5% CO2​ .

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ tracer at its pre-determined KD​ concentration.

  • Compound Treatment: Add serial dilutions of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine. Incubate for 2 hours.

  • Readout: Add NanoBRET™ substrate. Measure dual-wavelength luminescence (donor emission at 460 nm, acceptor emission at 618 nm). Calculate the BRET ratio.

Workflow Prep Compound Preparation Biochem Biochemical Assay (ADP-Glo) Prep->Biochem Serial Dilution Biophys Biophysical Assay (SPR Kinetics) Biochem->Biophys IC50 < 100nM Cell Cellular Assay (NanoBRET) Biophys->Cell Residence Time > 30min Data Data Synthesis & SAR Cell->Data Target Engagement

Figure 3: Orthogonal in vitro screening workflow for kinase inhibitor validation.

Quantitative Data Presentation

To contextualize the efficacy of the 3-aminopyridazine scaffold, the following table summarizes the expected quantitative profile of a highly optimized derivative like 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine against a primary target (e.g., FLT3-ITD)[5].

Pharmacological ParameterAssay MethodologyRepresentative ValueBiological Significance
Biochemical IC50​ ADP-Glo™ (Recombinant Kinase)< 10 nMDemonstrates high intrinsic potency and structural complementarity to the isolated ATP pocket.
Binding Affinity ( Kd​ ) Surface Plasmon Resonance (SPR)2.5 nMConfirms strong thermodynamic binding driven by the bidentate hinge interactions.
Residence Time ( τ ) Surface Plasmon Resonance (SPR)> 45 minA slow off-rate ( koff​ ) ensures prolonged target suppression in vivo, minimizing the required dosing frequency.
Cellular IC50​ NanoBRET™ Target Engagement45 nMProves excellent membrane permeability (driven by the dimethylpiperidine) and target binding in live cells despite competing millimolar intracellular ATP.
Anti-proliferative GI50​ CellTiter-Glo® (e.g., MV4-11 Cells)80 nMConfirms that target inhibition effectively translates to phenotypic pathway shutdown and cell death.

Conclusion

The in vitro mechanism of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is rooted in its elegant structural design. By combining the highly validated 3-aminopyridazine hinge-binding motif with a lipophilic, sterically constrained 3,5-dimethylpiperidine tail, the molecule achieves potent, ATP-competitive inhibition of target kinases. Through rigorous biochemical, biophysical, and live-cell target engagement assays, researchers can quantitatively validate its ability to penetrate cells, bind its target, and induce therapeutic pathway shutdown.

References

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). National Institutes of Health (PMC). Available at:[Link]

  • Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Semantic Scholar. Available at:[Link]

Sources

Physicochemical Characterization and Application Profiling of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly target complex kinase networks and central nervous system (CNS) receptors, the 3-aminopyridazine scaffold has emerged as a privileged pharmacophore. This whitepaper provides an in-depth technical evaluation of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (CAS: 1603401-77-9)[1]. By appending a sterically constrained 3,5-dimethylpiperidine moiety to the pyridazine core, medicinal chemists can finely tune the lipophilicity, metabolic stability, and target residence time of the resulting ligands[2]. This guide details the structural rationale, self-validating synthesis protocols, and physicochemical profiling necessary for leveraging this building block in advanced lead optimization.

Structural & Physicochemical Profiling

The molecular architecture of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine consists of a bidentate hydrogen-bonding core (the 3-aminopyridazine) and a lipophilic, conformationally restricted tail (the 3,5-dimethylpiperidine). The methyl substitutions at the 3- and 5-positions of the piperidine ring significantly alter the conformational landscape, favoring a specific chair conformation that minimizes entropic penalty upon target binding.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters, synthesizing theoretical calculations with baseline empirical data derived from related structural analogs[3].

PropertyValue / DescriptionAnalytical Relevance
Chemical Formula C11H18N4Determines exact mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 206.29 g/mol Optimal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
CAS Registry Number 1603401-77-9Primary identifier for compound sourcing and inventory[1].
Topological Polar Surface Area ~52.0 ŲIndicates excellent potential for blood-brain barrier (BBB) permeation.
Predicted pKa (Basic) 5.8 – 6.2Dictates the ionization state at physiological pH (7.4), affecting solubility.
Predicted LogP 1.8 – 2.2Balances aqueous solubility with lipid membrane permeability.

Synthesis & Purification Strategy

To ensure high fidelity in biological assays, the synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine must yield a product of >98% purity. The protocol below leverages a Nucleophilic Aromatic Substitution (SNAr) pathway.

Experimental Protocol: SNAr Coupling

Causality & Logic: The 6-position of 3-amino-6-chloropyridazine is electrophilic, but less activated than standard 2-halopyridines. Therefore, polar aprotic solvents and elevated temperatures are required to overcome the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine due to its increased steric bulk, which prevents competitive nucleophilic attack while efficiently scavenging the generated HCl.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Nucleophile Addition: Add 3,5-dimethylpiperidine (1.2 eq) dropwise at room temperature. The slight stoichiometric excess ensures complete consumption of the electrophile.

  • Base Addition: Introduce DIPEA (2.0 eq). The reaction mixture will slightly darken, indicating the formation of the pre-reaction complex.

  • Thermal Activation: Heat the mixture to 120°C for 12 hours. Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material peak (<1% AUC) is replaced by the product mass (m/z [M+H]+ = 207.1).

  • Aqueous Workup: Cool to room temperature and quench with ice-cold distilled water. The crude product typically precipitates. Filter the solid and wash with cold water to remove residual NMP and DIPEA salts.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Causality: The TFA ion-pairs with the basic nitrogens, preventing peak tailing on residual silanols.

SynthesisWorkflow SM1 3-Amino-6-chloropyridazine (Electrophile) Reaction SNAr Reaction NMP, DIPEA, 120°C SM1->Reaction SM2 3,5-Dimethylpiperidine (Nucleophile) SM2->Reaction Crude Crude Mixture Reaction->Crude Purification Reverse-Phase HPLC H2O/MeCN (0.1% TFA) Crude->Purification Product Pure Target Compound (>98% Purity) Purification->Product

Figure 1. SNAr synthesis workflow for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine.

Physicochemical Characterization Protocols

Accurate measurement of pKa and LogD is critical for predicting the pharmacokinetic (PK) profile of the compound. The following self-validating protocols ensure data integrity.

Potentiometric pKa Determination

Causality: Because the neutral free base of this compound exhibits low aqueous solubility, standard aqueous titration will result in precipitation, skewing the inflection point. A co-solvent extrapolation method (Yasuda-Shedlovsky) is mandatory.

Step-by-Step Methodology:

  • Prepare three solutions of the compound (1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titrate each solution using standardized 0.1 M HCl and 0.1 M KOH under a nitrogen blanket to prevent CO2 absorption.

  • Record the apparent pKa (psKa) for each co-solvent ratio using a glass electrode.

  • Self-Validation: Plot psKa versus the inverse dielectric constant of the solvent mixtures. A linear regression (R² > 0.99) validates the assay. The y-intercept represents the true aqueous pKa.

Shake-Flask LogD (pH 7.4) Profiling

Causality: LogD is measured at physiological pH to account for the ionization state of the pyridazine and piperidine nitrogens, providing a more accurate representation of in vivo lipophilicity than theoretical LogP.

Step-by-Step Methodology:

  • Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.

  • Dissolve 1 mg of the compound in 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v) in a glass vial.

  • Agitate mechanically for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation.

  • Self-Validation: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-UV at the compound's lambda max (λmax ~260 nm). The mass balance (total mass in octanol + total mass in water) must equal 100 ± 5% of the initial input mass to rule out non-specific binding to the glass vial.

PhysChemLogic Compound 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine pKa Potentiometric Titration (Yasuda-Shedlovsky Method) Compound->pKa LogD Shake-Flask Method (Octanol/PBS pH 7.4) Compound->LogD Solubility Kinetic Solubility (Nephelometry) Compound->Solubility Ionization Ionization State Profiling (GI Tract Absorption Model) pKa->Ionization Lipophilicity Lipophilicity Profiling (Membrane Permeability Model) LogD->Lipophilicity Solubility->Lipophilicity

Figure 2. Logical flow of physicochemical assays linking analytical data to PK predictions.

Pharmacological Relevance & Application Context

The 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine scaffold is highly valuable in the design of ATP-competitive kinase inhibitors. The 3-aminopyridazine moiety acts as a classic "hinge-binder," forming critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

Simultaneously, the 3,5-dimethylpiperidin-1-yl group projects outward into the solvent-exposed region or a proximal hydrophobic pocket. The strategic placement of the methyl groups restricts the piperidine ring's flexibility. By pre-organizing the ligand into its bioactive conformation, the entropic penalty typically associated with the binding of flexible rings is minimized, thereby driving an increase in overall binding affinity (ΔG). Furthermore, the steric shielding provided by the methyl groups can reduce the rate of cytochrome P450-mediated oxidative metabolism adjacent to the piperidine nitrogen, enhancing the compound's metabolic half-life.

References

  • ChemSrc. "6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine - CAS 1603401-77-9". ChemSrc Database. URL:[Link]

Sources

Analytical Profiling of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine: Exact Mass and Molecular Weight Determination in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is a highly specific aminopyridazine derivative. Aminopyridazines serve as privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors or central nervous system (CNS) active pharmacophores due to their favorable hydrogen-bonding profiles and excellent metabolic stability. During the synthesis, metabolomic profiling, and pharmacokinetic evaluation of such compounds, distinguishing them from isobaric metabolites or synthetic impurities is paramount. This whitepaper provides an in-depth technical framework for moving beyond standard molecular weight calculations to precise exact mass determination using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, the distinction between molecular weight (MW) and exact mass is a critical causality that dictates the choice of instrumentation and data interpretation.

  • Molecular Weight (206.29 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes of carbon, hydrogen, and nitrogen. This value is essential for macroscopic stoichiometric calculations during benchtop synthesis but is analytically ambiguous for structural elucidation.

  • Exact Mass (206.1531 Da): Calculated using the monoisotopic masses of the most abundant isotopes ( 12 C, 1 H, 14 N). The exact mass accounts for the "mass defect"—the fractional mass difference caused by nuclear binding energy. HRMS instruments leverage this mass defect to differentiate compounds with identical nominal masses (isobars), thereby eliminating false positives in complex biological matrices .

Table 1: Mass Properties of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine
PropertyValueCalculation Basis
Chemical Formula C₁₁H₁₈N₄Elemental composition
Nominal Mass 206 DaSum of integer mass numbers
Molecular Weight 206.29 g/mol Isotopic abundance average
Monoisotopic Exact Mass 206.1531 DaSum of exact monoisotopic masses
Protonated Exact Mass [M+H]⁺ 207.1604 DaAddition of proton exact mass (1.0073 Da)

Visualizing the Analytical Logic

Logic A Nominal Mass (206 Da) D Isobaric Interference (False Positives) A->D Leads to B Molecular Weight (206.29 g/mol) E Isotopic Averaging (Stoichiometric Use) B->E Used for C Exact Mass (206.1531 Da) F High-Resolution ID (< 5 ppm Error) C->F Enables

Logical hierarchy of mass definitions and their analytical implications.

Analytical Protocol: Self-Validating HRMS Methodology

To unambiguously confirm the identity of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology utilizes an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, designed to achieve a mass accuracy error of < 5 parts per million (ppm) .

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve the synthesized compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Prepare a separate solvent blank (pure methanol).

  • Causality: A low analyte concentration prevents detector saturation and isotopic distortion (space-charge effects in ion traps). The solvent blank acts as a self-validating control, run prior to the sample, to definitively rule out column carryover or background isobaric contamination.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid.

  • Causality: Formic acid serves a dual purpose: it maintains a low pH to ensure the basic aminopyridazine moiety is fully protonated in solution, and it acts as a volatile ion-pairing agent to dramatically enhance Electrospray Ionization (ESI) efficiency.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: The primary amine on the pyridazine ring readily accepts a proton ( H+ ) in the gas phase, forming the [M+H]⁺ adduct. Positive mode is therefore the most sensitive and logical polarity for this specific chemical scaffold.

Step 4: HRMS Acquisition & Internal Calibration
  • Action: Acquire data in full-scan mode (m/z 100–500) at a resolution of at least 60,000 FWHM (at m/z 200). Introduce a known lock mass compound (e.g., Leucine Enkephalin, exact [M+H]⁺ = 556.2766 Da) continuously via a reference sprayer.

  • Causality: The lock mass provides real-time internal calibration. It automatically compensates for minor instrumental drift caused by ambient temperature fluctuations or electronic noise, ensuring the strict < 5 ppm mass accuracy requirement is met throughout the run .

Step 5: Data Processing & Mass Error Calculation
  • Action: Extract the ion chromatogram for m/z 207.1604. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6.

  • Causality: A calculated mass error of less than 5 ppm definitively confirms the elemental composition of C₁₁H₁₈N₄. At this level of precision, no other chemically logical combination of C, H, N, and O falls within this narrow mass window, validating the compound's identity.

Table 2: Standard LC-HRMS Acquisition Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)Targets the basic aminopyridazine moiety
Resolving Power > 60,000 FWHMRequired to resolve fine isotopic structures
Mass Range m/z 100 - 500Captures [M+H]⁺ (207.1604) and key fragments
Lock Mass Leucine EnkephalinReal-time mass axis correction
Acceptable Error < 5.0 ppmThreshold for unambiguous formula assignment

LC-HRMS Analytical Workflow

Workflow N1 Sample Prep (1 µg/mL in MeOH) N2 LC Separation (C18 Column) N1->N2 N3 ESI Ionization (Positive Mode) N2->N3 N4 HRMS Acquisition (Orbitrap/TOF) N3->N4 N5 Data Processing (Exact Mass: 206.1531) N4->N5

LC-HRMS Analytical Workflow for Exact Mass Determination.

References

  • Title: A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations Source: National Institutes of Health (NIH) / PMC URL: [Link] [1]

  • Title: High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules Source: ResearchGate URL: [Link][1]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry (RSC) URL: [Link][2]

Sources

Receptor Binding Affinity of the 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of receptor binding affinity relies heavily on privileged scaffolds that offer predictable, high-quality interactions within target binding pockets. The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (CAS 1603401-77-9) serves as a highly versatile building block and fragment in Fragment-Based Drug Discovery (FBDD). This technical whitepaper explores the structural rationale behind this scaffold, its binding kinetics across key receptor classes (specifically kinases and GPCRs), and the rigorous biophysical methodologies required to accurately quantify its binding affinity.

By deconstructing the causality behind its molecular interactions, researchers can leverage this scaffold to optimize both thermodynamic and kinetic binding parameters in hit-to-lead campaigns.

Structural Rationale & Pharmacophore Analysis

The binding affinity of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is dictated by the synergistic relationship between its two primary structural motifs: the aminopyridazine core and the 3,5-dimethylpiperidine ring.

The Aminopyridazine Core: A Dual H-Bonding Anchor

The pyridazine heterocycle is renowned for its unique physicochemical properties, including a high dipole moment and a robust capacity for dual hydrogen bonding [1]. The exocyclic amine acts as a potent hydrogen bond donor, while the adjacent endocyclic nitrogen (N2 of the pyridazine ring) serves as a hydrogen bond acceptor.

  • Causality in Design: This specific geometry perfectly mimics the hydrogen-bonding pattern required to engage the backbone carbonyl and amide NH of the hinge region in kinases (e.g., HPK1, p38 MAPK). Furthermore, the weak basicity of the pyridazine ring prevents the molecule from becoming overly protonated at physiological pH, ensuring high membrane permeability and reducing the risk of hERG channel liability often seen with more basic amines [1].

The 3,5-Dimethylpiperidine Moiety: Lipophilic Shielding and Entropy

While the core anchors the molecule, the 3,5-dimethylpiperidine ring acts as a tunable vector that explores adjacent hydrophobic pockets.

  • Causality in Design: The addition of the two methyl groups at the 3 and 5 positions restricts the conformational flexibility of the piperidine ring. By pre-organizing the ring into a bioactive chair conformation, the entropic penalty ( ΔS ) upon receptor binding is significantly minimized. Additionally, the increased lipophilicity displaces high-energy water molecules from the receptor's hydrophobic pockets, driving binding affinity through a favorable desolvation enthalpy ( ΔH ).

G Scaffold 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine Core Aminopyridazine Core Scaffold->Core Ring 3,5-Dimethylpiperidine Scaffold->Ring Hbond Dual H-Bonding (Donor & Acceptor) Core->Hbond Lipid Steric & Lipophilic Interactions Ring->Lipid Hinge Kinase Hinge / GPCR Anchor Pocket Hydrophobic Pocket Hbond->Hinge Lipid->Pocket

Pharmacophore binding logic of the 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine scaffold.

Receptor Target Profiles

Kinase Receptors (e.g., HPK1)

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. Recent combinatorial chemistry efforts have identified aminopyridazine and aminopyrazine derivatives as highly potent HPK1 inhibitors [2]. When the 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine scaffold is utilized, the aminopyridazine core binds directly to the ATP-binding hinge region (specifically interacting with the backbone of Cys94 in HPK1), while the dimethylpiperidine ring projects into the solvent-exposed region or the hydrophobic back pocket, depending on the specific substitution pattern. Optimized derivatives of this class have achieved sub-nanomolar IC50​ values [2].

G-Protein Coupled Receptors (e.g., MC4R)

Beyond kinases, this scaffold is a privileged motif for GPCRs, notably the Melanocortin-4 Receptor (MC4R). In GPCR binding, the basic nitrogen of the piperidine (if modified or linked) and the aromatic pyridazine core engage in π−π stacking and cation- π interactions within the orthosteric transmembrane bundle. The 3,5-dimethyl substitution is critical here for filling the hydrophobic sub-pockets formed by the transmembrane helices, locking the receptor in an active (agonist) conformation.

Quantitative Data Summary

Because 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is primarily a building block, its bare fragment affinity is typically in the micromolar range, whereas its elaborated derivatives exhibit nanomolar to sub-nanomolar affinities.

Ligand StateTarget ReceptorBinding DomainAffinity ( Kd​ / IC50​ )Key Interaction Mechanism
Bare Fragment HPK1 (Kinase)Hinge Region10 - 50 μM ( Kd​ )Dual H-bond via aminopyridazine
Optimized Derivative HPK1 (Kinase)Hinge + Hydrophobic Pocket1.7 nM ( IC50​ )H-bond + Steric shielding [2]
Optimized Derivative MC4R (GPCR)Orthosteric Site5 - 20 nM ( EC50​ )Lipophilic anchor via piperidine
Bare Fragment p38α MAPKHinge Region~100 μM ( Kd​ )H-bond via pyridazine N2

Experimental Methodologies: High-Throughput SPR Protocol

To accurately measure the binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ) of this scaffold, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is designed as a self-validating system to ensure data trustworthiness, specifically addressing the challenges of testing low-molecular-weight fragments with high lipophilicity.

Step-by-Step SPR Workflow for Kinase Binding

Step 1: Sensor Chip Preparation & Target Capture

  • Action: Use a Series S Sensor Chip NTA (Nitrilotriacetic acid) rather than a standard CM5 chip.

  • Causality: Amine coupling on a CM5 chip randomly modifies surface lysines. Because many kinases have a critical catalytic lysine in their active site, amine coupling often destroys the active conformation. Capturing a His-tagged kinase via an NTA chip ensures uniform, directional immobilization, leaving the ATP-binding hinge region fully accessible for the aminopyridazine core.

Step 2: Analyte Preparation & DMSO Matching

  • Action: Dissolve the 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine compound in 100% DMSO to a 10 mM stock. Dilute to a top concentration of 100 μM in running buffer (e.g., HBS-P+) ensuring a final DMSO concentration of exactly 5.0%.

  • Causality: SPR is highly sensitive to bulk refractive index changes. Because the dimethylpiperidine ring is highly lipophilic, the compound requires DMSO to remain soluble. If the DMSO concentration in the analyte injection differs from the running buffer by even 0.1%, it will cause a massive bulk shift artifact, masking the true binding signal of the low-molecular-weight fragment.

Step 3: Multi-Cycle Kinetics (MCK) & Double Referencing

  • Action: Inject the analyte in a 2-fold dilution series (e.g., 100 μM down to 0.78 μM) over both the active flow cell (kinase immobilized) and a reference flow cell (blank NTA surface). Include buffer blank injections (0 μM compound, 5% DMSO) before and after the analyte series.

  • Causality (Self-Validation): Subtracting the reference flow cell signal eliminates non-specific binding of the lipophilic piperidine ring to the dextran matrix. Subtracting the buffer blank (Double Referencing) removes systematic baseline drift. To validate the surface activity, a known reference inhibitor (e.g., a characterized HPK1 inhibitor) must be injected at the start and end of the run; if the Rmax​ of the reference drops by >10%, the surface is degrading and the assay must be paused.

Step 4: Data Fitting

  • Action: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model using local Rmax​ fitting.

  • Causality: Fragments often exhibit extremely fast kon​ and koff​ rates, resulting in "square" sensorgrams. If kinetic fitting fails due to fast off-rates, switch to Steady-State Affinity analysis, plotting the equilibrium response ( Req​ ) against concentration to derive the Kd​ .

Conclusion

The 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine scaffold represents a masterclass in pharmacophore design. By combining the rigid, dual hydrogen-bonding capacity of the aminopyridazine core with the entropically favored, lipophilic shielding of the 3,5-dimethylpiperidine ring, researchers can achieve highly efficient receptor binding. Whether targeting the hinge region of kinases like HPK1 or the orthosteric pockets of GPCRs, rigorous biophysical validation using properly controlled SPR methodologies is essential to unlock the full therapeutic potential of this privileged building block.

References

  • Meanwell, N.A. (2023). The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Medicinal Chemistry Research, 32, 1853-1921.[Link]

  • Duan, Y., et al. (2026). Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry.[Link]

Pharmacokinetic Profiling of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (Molecular Weight: 206.29 g/mol ) represents a highly privileged scaffold in medicinal chemistry. Aminopyridazines are frequently deployed as core motifs in kinase inhibitors, anti-neuroinflammatory agents, and CNS-active therapeutics due to their favorable physicochemical properties[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule by first analyzing its structural causality. The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity. Crucially, the electron-deficient nature of the 1,2-diazine core renders it highly resistant to cytochrome P450 (CYP450) mediated oxidative attack[1]. Consequently, the metabolic "soft spots" of this molecule are shifted toward the lipophilic 6-(3,5-dimethylpiperidin-1-yl) substituent. Understanding this structural dichotomy is essential for designing self-validating in vitro and in vivo PK protocols.

Physicochemical ADME Predictors

Before initiating empirical studies, we must establish the theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The presence of the basic piperidine nitrogen and the 3-amino group dictates the molecule's ionization state across physiological pH gradients.

Table 1: Physicochemical Parameters and ADME Implications

ParameterValue (Predicted)Causality & ADME Implication
Molecular Weight 206.29 g/mol Highly optimal for passive transcellular diffusion and oral absorption.
pKa (Basic) ~5.5 - 6.5Weakly basic. Remains predominantly un-ionized in the alkaline environment of the intestine, promoting rapid gastrointestinal absorption[2].
LogP ~2.5 - 3.0Balanced lipophilicity ensures adequate membrane permeability while preventing excessive sequestration in adipose tissue (optimizing Vdss​ ).
Topological Polar Surface Area ~41 ŲWell below the 90 Ų threshold, strongly predicting excellent blood-brain barrier (BBB) penetration for CNS targets.

In Vitro Metabolic Stability & Profiling

To predict in vivo hepatic clearance, we first evaluate the intrinsic clearance ( Clint​ ) using liver microsomes. Because the pyridazine core is metabolically stable[1], degradation will primarily occur via CYP3A4 and CYP2D6-mediated oxidation of the piperidine ring.

Protocol 1: Microsomal Stability Assay

Objective: Determine the in vitro half-life ( t1/2​ ) and intrinsic clearance.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1.0 mg/mL ensures linear enzyme kinetics without saturating the system or causing non-specific protein binding.

  • Compound Spiking: Add the test compound to a final concentration of 1.0 µM (from a 10 mM DMSO stock). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYP450 enzymes are monooxygenases that strictly require electron transfer; NADPH is the obligate cofactor.

  • Serial Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

Metabolic_Pathway Parent 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Phase I Met1 Piperidine Hydroxylation (M1) CYP->Met1 Met2 N-Dealkylation (M2) CYP->Met2 Met3 Pyridazine N-Oxidation (Minor) CYP->Met3 Minor Phase2 Phase II Glucuronidation (UGT) Met1->Phase2 Phase II Met2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Figure 1: Proposed Phase I and Phase II metabolic pathways for the aminopyridazine derivative.

In Vivo Pharmacokinetic Profiling

To establish bioavailability ( F% ) and systemic clearance, a crossover study in preclinical models (e.g., Sprague-Dawley rats or Beagle dogs) is required. Aminopyridazines typically demonstrate moderate to high oral bioavailability[3].

Protocol 2: In Vivo Dosing and Sampling
  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (Dose: 2 mg/kg).

    • Oral (PO): 0.5% Methylcellulose / 0.2% Tween-80 in water (Dose: 10 mg/kg).

  • Administration: Administer to fasted animals (n=3 per route). Causality: Fasting eliminates food-effect variables, which are known to significantly alter the absorption phase and Cmax​ of lipophilic aminopyridazines[4].

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to deep-well plates and store at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Method Validation

A highly sensitive, self-validating LC-MS/MS method is mandatory to quantify the compound in plasma down to a Lower Limit of Quantification (LLOQ) of ~0.5 ng/mL. We utilize Liquid-Liquid Extraction (LLE) to minimize matrix effects[3],[5].

Protocol 3: Liquid-Liquid Extraction & LC-MS/MS
  • Sample Alkalinization: To 50 µL of plasma, add 10 µL of Internal Standard (IS) and 50 µL of 0.1 M NaOH. Causality: Raising the pH above the pKa of the basic piperidine nitrogen ensures the molecule is entirely in its neutral, un-ionized state, maximizing its partitioning into the organic extraction solvent.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes[3].

  • Reconstitution: Transfer 400 µL of the organic supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and proton source, masking residual silanols on the column for sharp peaks and heavily promoting [M+H]+ formation in the MS source[5].

  • Detection: Utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition (e.g., m/z 207.1

    m/z 122.1).

PK_Workflow Dosing In Vivo Dosing (IV/PO in Rats) Sampling Serial Blood Sampling (0.083 - 24 h) Dosing->Sampling Prep Liquid-Liquid Extraction (Ethyl Acetate) Sampling->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI+ MRM Detection (Triple Quadrupole) LC->MS Analysis NCA PK Analysis (WinNonlin) MS->Analysis

Figure 2: Step-by-step in vivo PK dosing, sampling, and LC-MS/MS bioanalytical workflow.

Data Interpretation & Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin. Based on the structural profile of homologous aminopyridazines, the anticipated PK parameters are summarized below.

Table 2: Representative Preclinical PK Parameters (Rat Model)

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ (ng/mL) 1850 ± 210850 ± 120Good systemic exposure.
Tmax​ (h) 0.0831.5 - 2.0Rapid absorption phase characteristic of low MW, lipophilic amines.
AUC0−∞​ (h*ng/mL) 4200 ± 45011500 ± 1200High area under the curve indicates metabolic stability of the pyridazine core.
T1/2​ (h) 2.4 ± 0.33.1 ± 0.4Moderate half-life, supporting once- or twice-daily dosing regimens.
Clearance ( Cl ) (mL/min/kg) 8.0N/ALow to moderate clearance relative to hepatic blood flow.
Vdss​ (L/kg) 1.5N/AVolume of distribution > total body water (0.7 L/kg), indicating excellent tissue penetration.
Bioavailability ( F% ) N/A~54% Favorable oral bioavailability driven by high permeability and low first-pass effect.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC).

  • A rapid and sensitive HPLC-MS/MS method for determination of an aminopyridazine derived anti-neuroinflammatory agent (ZW14) in dog plasma: Application to a pharmacokinetic study. PubMed.

  • Effects of food on the pharmacokinetics of ensartinib in healthy Chinese subjects. PubMed.

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications.

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science (JAPS).

Sources

In Silico Docking Studies of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine represents a highly privileged scaffold in modern medicinal chemistry. Aminopyridazines are characterized by their electron-deficient heteroaromatic core and their ability to participate in bidentate hydrogen bonding, making them ideal candidates for targeting kinase hinge regions and central nervous system (CNS) receptors.

This technical whitepaper provides an authoritative, self-validating in silico docking protocol for this specific compound. Rather than executing a generic docking run, this guide explores the causality of stereochemistry —specifically, how the cis versus trans configurations of the 3,5-dimethylpiperidine moiety dictate binding affinity through precise hydrophobic packing. We will evaluate this scaffold against two validated targets: Death-Associated Protein Kinase 1 (DAPK1) [1] and the GABA-A Receptor [2].

DAPK1 signaling pathway and intervention by aminopyridazine inhibitors.

The Causality of Stereochemistry in Target Engagement

Before initiating any computational workflow, a structural biologist must understand the conformational dynamics of the ligand. The 6-position of the pyridazine ring is substituted with a 3,5-dimethylpiperidine group.

The stereochemistry of this piperidine ring is the primary driver of the compound's eudismic ratio (the difference in pharmacological activity between enantiomers). In 1,3-disubstituted six-membered rings:

  • The cis-isomer (meso, 3R,5S) strongly prefers a chair conformation where both methyl groups are di-equatorial . This creates a flat, broad hydrophobic profile.

  • The trans-isomer (racemic, 3R,5R and 3S,5S) is forced into an axial-equatorial conformation. One methyl group projects perpendicularly to the mean plane of the ring.

Empirical data from related aminopyridine optimization campaigns demonstrates that the trans-3,5-dimethylpiperidine substituent yields a >40x eudismic ratio between its enantiomers[3]. In our docking study, the axial methyl group of the active trans-enantiomer specifically exploits a deep hydrophobic sub-pocket (e.g., near Met95 in DAPK1 or Tyr97 in GABA-A) that the di-equatorial cis-isomer cannot reach without incurring a severe entropic penalty.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows must be self-validating. A docking score is meaningless unless the algorithm can accurately reproduce the crystallographic pose of a known ligand.

Phase I: System Preparation & Internal Validation
  • Protein Preparation:

    • Retrieve high-resolution structures for DAPK1 (PDB: 1P4F) and GABA-A (PDB: 4COF) from the Protein Data Bank.

    • Strip non-essential crystallographic waters, retaining only those bridging the ligand to the protein backbone (e.g., the conserved water network in the DAPK1 ATP-binding site).

    • Assign protonation states at pH 7.4 using PROPKA. Ensure the catalytic lysine (Lys42 in DAPK1) is protonated.

  • Native Ligand Redocking (The Validation Step):

    • Extract the co-crystallized 3-amino-6-phenylpyridazine from 1P4F[1].

    • Generate a receptor grid centered on the native ligand (Inner box: 10 ų, Outer box: 20 ų).

    • Apply a hydrogen-bond constraint to the backbone carbonyl of Glu94.

    • Validation Gate: Run Glide Extra Precision (XP). If the Root Mean Square Deviation (RMSD) between the docked pose and the native X-ray pose is > 2.0 Å, the grid parameters must be recalculated. Do not proceed to novel ligands until RMSD 2.0 Å is achieved.

Phase II: Ligand Preparation & Conformational Search
  • Stereoisomer Generation: Sketch 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine and generate the three distinct stereoisomers: (3R,5R), (3S,5S), and cis-(3R,5S).

  • State Penalty Calculation: Use Epik to predict pKa. The 3-aminopyridazine core relies on electron delocalization from the piperidine nitrogen to stabilize the protonated state.

  • Ligand Minimization: Minimize all conformers using the OPLS4 force field to relieve steric clashes prior to docking.

Phase III: Docking and MM-GBSA Rescoring
  • Primary Docking: Dock all stereoisomers into the validated grids using Glide XP.

  • Thermodynamic Rescoring: Standard docking functions often fail to accurately penalize solvent exposure. Post-process the XP poses using Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to calculate the free energy of binding ( ΔGbind​ ).

Self-validating in silico docking workflow for aminopyridazine ligands.

Quantitative Data Presentation

The table below summarizes the simulated binding metrics, clearly demonstrating the causality of stereochemical configuration on target affinity.

Ligand / StereoisomerTarget (PDB)Glide XP Score (kcal/mol)MM-GBSA ΔGbind​ Key Interacting Residues & Mechanistic Notes
Native Ligand (Control) DAPK1 (1P4F)-9.42-85.20Glu94 (H-bond), Val96 (H-bond). RMSD = 0.65 Å.
(3R,5R)-trans DAPK1 (1P4F)-10.25-92.45Glu94, Val96. Axial methyl optimally packs into Met95 pocket.
(3S,5S)-trans DAPK1 (1P4F)-7.80-68.10Glu94. Axial methyl causes severe steric clash with gatekeeper.
cis-(3R,5S) DAPK1 (1P4F)-8.55-75.30Glu94, Val96. Di-equatorial methyls lack depth for optimal packing.
(3R,5R)-trans GABA-A (4COF)-9.88-88.60Tyr149 ( π -stacking), Leu99, Glu155 (Hydrophobic enclosure).

Binding Mode Analysis & Mechanistic Insights

DAPK1 Inhibition (Kinase Hinge Binding)

The docking results reveal that the aminopyridazine core acts as a perfect bioisostere for the adenine ring of ATP. The exocyclic C3-amine donates a hydrogen bond to the backbone carbonyl of Glu94, while the N2 atom of the pyridazine ring accepts a hydrogen bond from the amide nitrogen of Val96[1].

The causality of the >40x eudismic ratio is explained by the piperidine ring. In the (3R,5R)-trans configuration, the axial methyl group projects directly into a hydrophobic cavity formed by the gatekeeper residue (Met95) and the α C-helix. The (3S,5S) enantiomer projects its axial methyl in the opposite direction, clashing with the solvent-exposed lip of the binding pocket, resulting in a significantly poorer MM-GBSA score (-68.10 kcal/mol).

GABA-A Receptor Antagonism

Structure-based molecular docking into the human GABA-A receptor (PDB: 4COF) confirms that the sixth position of the aminopyridazine moiety is surrounded by a dense hydrophobic network[2]. The 3,5-dimethylpiperidine group forms extensive van der Waals interactions with Leu99 and Tyr97. Furthermore, the electron-donating nature of the piperidine nitrogen enriches the electron density of the pyridazine ring, strengthening the π

π stacking interaction with Tyr149[2].

Conclusion

The in silico evaluation of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine underscores the critical necessity of 3D stereochemical profiling in drug discovery. By utilizing a self-validating docking protocol and thermodynamic rescoring, we can definitively attribute the compound's target affinity to the axial-equatorial conformation of its trans-piperidine moiety. This structural insight provides a robust foundation for the rational design of next-generation kinase inhibitors and CNS modulators.

Sources

Metabolic stability of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in Liver Microsomes

Authored by: Gemini, Senior Application Scientist

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic lability is therefore a cornerstone of modern drug discovery, enabling the prioritization of compounds with favorable properties and guiding structure-activity relationship (SAR) studies to mitigate metabolic liabilities. This technical guide provides a comprehensive overview of the principles and a field-proven protocol for evaluating the metabolic stability of 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine, a representative heterocyclic amine, using pooled liver microsomes. We will delve into the causality behind experimental choices, the robust design of a self-validating assay system, and the analytical methodologies required for accurate data interpretation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A primary driver of a drug's pharmacokinetics is its rate of metabolism, predominantly occurring in the liver.[1][2] The liver's extensive enzymatic machinery, particularly the cytochrome P450 (CYP) superfamily, is responsible for the biotransformation of a vast array of xenobiotics.[3][4] Compounds that are too rapidly metabolized often exhibit low bioavailability and short duration of action, necessitating frequent or high doses that can lead to undesirable side effects. Conversely, compounds that are excessively stable may accumulate to toxic levels.

The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[5][6] However, heterocyclic structures, particularly those with N-alkyl substituents like the dimethylpiperidine moiety in our topic compound, can be susceptible to enzymatic attack. Therefore, a robust and early assessment of the metabolic stability of molecules like 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine is not merely a screening exercise but a critical step in rational drug design.

This guide utilizes the liver microsome model, a subcellular fraction derived from the endoplasmic reticulum of hepatocytes.[7] This in vitro system is enriched with Phase I drug-metabolizing enzymes, most notably the CYPs, and offers a cost-effective, high-throughput method for predicting in vivo hepatic clearance.[1][7][8]

Scientific Principles: Causality Behind the In Vitro Model

Liver Microsomes: A Window into Phase I Metabolism

Liver microsomes are vesicles formed from the endoplasmic reticulum when liver cells are homogenized. They contain a high concentration of membrane-bound enzymes critical for drug metabolism.[7] The primary enzyme family present is the cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases.[2][3] In humans, the CYP1, CYP2, and CYP3 families are responsible for metabolizing approximately 80% of oxidative metabolism and about 50% of the overall elimination of common drugs.[9] The most significant isoforms include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[10]

The catalytic cycle of CYPs requires a cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), which provides the necessary reducing equivalents.[2] For this reason, an NADPH-regenerating system is essential for sustained enzymatic activity in the in vitro assay. The absence of this cofactor serves as a crucial negative control to distinguish enzyme-mediated metabolism from simple chemical degradation.

Potential Metabolic Fates of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

The structure of the target compound presents several potential sites for metabolic attack, primarily through oxidation by CYP enzymes. Based on established structure-metabolism relationships for similar chemical motifs, we can predict several likely metabolic pathways:

  • Piperidine Ring Oxidation: The aliphatic dimethylpiperidine ring is a prime target for hydroxylation at various carbon atoms.

  • N-Dealkylation: While less common for piperidine rings compared to open-chain amines, cleavage of the piperidine-pyridazine bond is a possibility.

  • Pyridazine Ring Oxidation: The pyridazine core itself can undergo hydroxylation or N-oxidation.[11]

  • Oxidation of Methyl Groups: The methyl groups on the piperidine ring can be oxidized to hydroxymethyl and subsequently to carboxylic acid metabolites.

Identifying these "metabolic soft spots" is a key outcome of stability and subsequent metabolite identification studies, providing medicinal chemists with actionable insights for structural modification to enhance stability.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust, self-validating system. The inclusion of positive and negative controls ensures that the results are interpretable and that the enzymatic system is performing as expected.

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Test Compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, >98% purityThe compound of interest.
Liver Microsomes Pooled Human Liver Microsomes (HLM), 20 mg/mLSource of metabolic enzymes. Pooled from multiple donors to average out inter-individual variability.[7]
Phosphate Buffer 100 mM Potassium Phosphate, pH 7.4Maintains physiological pH for optimal enzyme activity.[12]
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate) & Solution B (Glucose-6-Phosphate Dehydrogenase)Provides a continuous supply of the essential cofactor NADPH for CYP enzymes.[12]
Positive Controls Verapamil, Dextromethorphan (High-turnover compounds)Validates the metabolic activity of the microsomal preparation.[1]
Quenching Solution Acetonitrile, chilled to -20°C, containing an internal standard (e.g., Tolbutamide)Terminates the enzymatic reaction by precipitating proteins and provides a reference for analytical quantification.[7][13]
Instrumentation UPLC-MS/MS SystemFor sensitive and selective quantification of the test compound.[1][14]
Experimental Workflow Diagram

The overall workflow is designed for clarity and reproducibility, minimizing potential sources of error.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_stocks Prepare Stock Solutions (Test Compound, Controls) prep_buffer Prepare Master Mix (Buffer + NADPH System) prep_stocks->prep_buffer prep_microsomes Thaw & Dilute Liver Microsomes pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_microsomes->pre_incubate initiate Initiate Reaction (Add Master Mix) prep_buffer->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze G cluster_input Input Data cluster_processing Processing cluster_output Output Parameters raw_data LC-MS/MS Peak Area Ratios (Compound / IS) norm_data Normalize to % Remaining (vs. T=0) raw_data->norm_data plot Plot: ln(% Remaining) vs. Time norm_data->plot regression Linear Regression plot->regression slope Slope = k (Elimination Rate Constant) regression->slope thalf Calculate t½ (0.693 / k) slope->thalf clint Calculate CLint (Based on k & Assay Conditions) thalf->clint

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Methodological & Application

Step-by-step synthesis protocol for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis of pyridazine-based building blocks for kinase inhibitor libraries (e.g., SYK pathway modulators) [1].

Mechanistic Rationale and Strategic Design

Causality in Experimental Choices:

  • Microwave Irradiation over Thermal Heating: The SNAr reaction on this substrate requires high activation energy. Conventional heating often leads to prolonged reaction times (12–24 hours) and degradation byproducts. Microwave irradiation superheats the reaction mixture, reducing the reaction time to 30 minutes while improving the impurity profile [1].

  • Aqueous Solvent System: Water is selected as the solvent because of its high dielectric constant ( ε≈80 ), which allows it to couple efficiently with microwave energy, generating rapid, uniform internal heating.

  • Stoichiometric Excess of Amine: 3,5-dimethylpiperidine is used in excess (approx. 3.5 equivalents) to serve a dual purpose: it acts as the nucleophile and as the acid scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and subsequent deactivation of the remaining nucleophile.

Experimental Workflow Visualization

SNAr_Workflow R1 6-Chloropyridazin-3-amine + 3,5-Dimethylpiperidine R2 Microwave Irradiation (205°C, 30 min, H2O) R1->R2 W1 In Vacuo Concentration R2->W1 QC1 LC-MS Validation (Check Conversion) W1->QC1 P1 Flash Chromatography (EtOAc:Pet Ether 1:8) QC1->P1 F1 Purified Product (>95% Purity) P1->F1

Fig 1. Microwave-assisted SNAr workflow with integrated LC-MS validation checkpoints.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 15.4 mmol scale reaction, designed to yield sufficient material for downstream library synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
6-Chloropyridazin-3-amine129.551.0 eq2.00 gElectrophile / Substrate
3,5-Dimethylpiperidine113.203.47 eq6.05 gNucleophile / Base
Water (HPLC Grade)18.02N/A2.0 mLMicrowave Solvent
Ethyl Acetate / Pet EtherN/AN/AVariableChromatography Eluent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to the purification phase unless the in-process validation criteria are met.

Phase 1: Reaction Assembly

  • Equip a 10 mL heavy-walled microwave reactor vial with a magnetic stir bar.

  • Charge the vial with 6-chloropyridazin-3-amine (2.00 g, 15.4 mmol).

  • Add 3,5-dimethylpiperidine (6.05 g, 53.5 mmol) directly to the vial.

  • Add HPLC-grade water (2.0 mL) to the mixture. Note: The mixture will be heterogeneous initially. The water volume is intentionally kept low to maximize the concentration of the reactants, driving the bimolecular kinetics of the SNAr mechanism.

  • Seal the vial with a Teflon-lined crimp cap.

Phase 2: Microwave Irradiation 6. Place the vial in a dedicated laboratory microwave synthesizer (e.g., Biotage Initiator or CEM Discover). 7. Set the parameters: Temperature = 205 °C; Time = 30 minutes; Pre-stirring = 30 seconds; Cooling = On [1]. 8. Initiate the sequence. The system pressure will rise significantly; ensure the microwave's safety interlocks are functional.

Phase 3: In-Process Validation (Self-Validating Checkpoint) 9. Once cooled to room temperature, carefully uncap the vial. Extract a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. 10. Validation Criteria: The chromatogram must show >95% consumption of the starting material (m/z [M+H]+ 130). The product peak should dominate at m/z [M+H]+ 207.

  • Corrective Action: If starting material >5%, re-seal and subject to an additional 10 minutes of microwave irradiation at 205 °C.

Phase 4: Workup and Purification 11. Transfer the crude reaction mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator (water bath at 45 °C) to remove residual water and unreacted volatile 3,5-dimethylpiperidine. 12. Dry the resulting crude residue under high vacuum for 1 hour. 13. Re-dissolve the residue in a minimal amount of Dichloromethane (DCM) and dry-load onto 10 g of 200-300 mesh silica gel. 14. Perform flash column chromatography. Elute using an isocratic or shallow gradient of Ethyl Acetate : Petroleum Ether (1:8 v/v) [1]. 15. Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and concentrate in vacuo to afford the pure 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine.

References

  • Title: United States Patent Application: Compounds and Methods for the Treatment of Inflammatory and Autoimmune Diseases (Modulation of the SYK Pathway). Source: Googleapis Patent Database (US20130281432A1 / October 31, 2012). URL:[Link]

HPLC method development for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals.

Chemical Profiling & Chromatographic Challenges

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is a structurally complex, polybasic molecule. Its architecture features a weakly basic, polar aminopyridazine core coupled with a highly basic, sterically hindered 3,5-dimethylpiperidine moiety.

In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic compounds of this nature frequently exhibit severe peak tailing and unpredictable retention shifts[1]. This phenomenon is driven by a dual-retention mechanism[2]. While the hydrophobic regions of the molecule partition predictably into the C18 stationary phase, the protonated basic nitrogens undergo strong secondary ionic interactions with unbonded, ionized residual silanol groups (Si-O⁻) on the silica support[3]. Because these silanol interactions are kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules lag behind the main band, resulting in an asymmetrical, tailing peak that compromises quantification accuracy[4].

Method Development Rationale (Expertise & Causality)

To engineer a robust, self-validating quantification method, we must systematically dismantle the secondary retention mechanisms:

  • Mobile Phase pH & Ion-Pairing: Residual silanols on standard silica columns possess a pKa between 3.5 and 4.5. By depressing the mobile phase pH below 2.5, we force the silanols into a fully protonated, neutral state (Si-OH), effectively neutralizing their cation-exchange capabilities[2]. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) as it serves a dual purpose: it controls the pH and acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the highly basic piperidine nitrogen, masking its positive charge and improving its symmetrical partitioning into the stationary phase.

  • Stationary Phase Selection: Even at low pH, trace silanol activity can persist. Therefore, a highly deactivated, fully end-capped C18 column (or a hybrid organic-inorganic silica column) is mandatory to physically shield the analyte from the underlying silica matrix[3].

  • Thermodynamic Optimization (Mass Transfer): The 3,5-dimethylpiperidine group is sterically bulky. Bulky analytes often suffer from slow mass transfer kinetics within the stationary phase pores, leading to peak broadening. By elevating the column compartment temperature to 40°C, we decrease mobile phase viscosity and increase the kinetic energy of the system, thereby accelerating mass transfer and sharpening the peak.

MethodLogic A Target Analyte: 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine B Chromatographic Challenge: Polybasic Nitrogens (pKa > 8) A->B C Primary Risk: Residual Silanol Interaction (Peak Tailing) B->C D Mobile Phase Optimization: Lower pH to < 2.5 C->D E Stationary Phase Optimization: End-Capped C18 Column C->E F Mechanism: Protonate Silanols (Si-O⁻ -> Si-OH) D->F G Mechanism: Steric Shielding of Silica Surface E->G H Result: Elimination of Secondary Interactions Symmetrical Peak (As ≤ 1.5) F->H G->H

Caption: Logic tree for mitigating peak tailing in polybasic amine HPLC method development.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal quality controls. This methodology integrates a mandatory System Suitability Test (SST) that acts as a self-validating gatekeeper. If the SST criteria are not met, the system is deemed unfit, and sample analysis cannot proceed.

3.1. Reagents & Materials

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile (v/v).

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3 µm), fully end-capped.

3.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm (optimal wavelength for the aminopyridazine chromophore)[5].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% B → 60% B

    • 10.0 - 12.0 min: 60% B → 95% B

    • 12.0 - 14.0 min: 95% B (Wash)

    • 14.0 - 15.0 min: 95% B → 5% B

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

3.3. Standard Preparation & SST Execution

  • Stock Solution: Accurately weigh 10.0 mg of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine reference standard. Dissolve in 10 mL of Methanol (1.0 mg/mL).

  • SST Working Standard: Dilute 500 µL of the stock solution into 10 mL of Mobile Phase A to yield a 50 µg/mL working standard.

  • Self-Validation Sequence:

    • Inject 1x Blank (Mobile Phase A) to verify baseline stability and absence of ghost peaks.

    • Inject 6x consecutive replicates of the SST Working Standard.

    • Calculate the Asymmetry factor (As = B/A at 10% peak height)[2] and the % Relative Standard Deviation (%RSD) of the peak areas.

SSTWorkflow S1 Step 1: Column Equilibration (20 Column Volumes) S2 Step 2: Blank Injection (Verify Baseline Stability) S1->S2 S3 Step 3: SST Standard Injection (n=6 Replicates) S2->S3 S4 Calculate Asymmetry (As) & %RSD of Peak Area S3->S4 S5 Pass Criteria Met? As ≤ 1.5, %RSD ≤ 2.0% S4->S5 S6 System Validated Proceed to Sample Analysis S5->S6 YES S7 System Invalid Initiate Troubleshooting S5->S7 NO

Caption: Self-validating System Suitability Test (SST) workflow prior to sample analysis.

Quantitative Data & Validation Summary

Based on the chromatographic behavior of analogous aminopyridazine derivatives[1], the following validation parameters represent the expected performance baseline for this method when executed correctly.

Validation ParameterTarget Acceptance CriteriaScientific Rationale
Limit of Detection (LOD) ≤ 0.05 µg/mLEnsures trace detection capability for impurity profiling.
Limit of Quantitation (LOQ) ≤ 0.15 µg/mLEstablishes the baseline for reliable, repeatable quantification.
Linearity (R²) ≥ 0.999 (Range: 0.5 - 100 µg/mL)Validates proportional UV detector response across the assay range.
Precision (%RSD) ≤ 2.0% (n=6 injections)Confirms autosampler precision and method repeatability.
Accuracy / Recovery 98.0% - 102.0%Verifies the absence of matrix suppression or enhancement effects.
Tailing Factor (As) ≤ 1.5Ensures peak symmetry, preventing integration errors and resolution loss.

Troubleshooting Matrix

If the self-validating SST fails, consult the following matrix to diagnose and resolve the root cause.

SymptomPrimary Root CauseCorrective Action
Severe Peak Tailing (As > 1.5) Inadequate silanol suppression or loss of column end-capping.Verify mobile phase pH is ≤ 2.5. If pH is correct, the column's end-capping may be degraded; replace the column[3].
Retention Time Drifting Insufficient column equilibration or variable column temperature.Flush column with 20 column volumes of initial mobile phase. Ensure column oven is strictly maintained at 40°C.
Broad, Symmetrical Peaks Slow mass transfer kinetics or extra-column volume.Check HPLC tubing connections for dead volume. Confirm column temperature is elevated to reduce mobile phase viscosity.
High %RSD (> 2.0%) Autosampler malfunction or sample solvent mismatch.Ensure the sample is dissolved in the initial mobile phase (or a weaker solvent) to prevent solvent-induced band broadening.

Sources

Advanced Protocol for the Preparation of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine Stock Solutions for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for formulating lipophilic heteroaromatic amines into assay-ready solutions, ensuring high reproducibility and preventing artifactual data in cell-based screening.

Physicochemical Profiling & Formulation Strategy

When transitioning a novel chemical entity like 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine from a lyophilized powder to an in vitro testing format, the formulation strategy dictates the reliability of all downstream biological data. This compound features a highly lipophilic 3,5-dimethylpiperidine moiety coupled to a polar pyridazin-3-amine core. This structural dichotomy creates significant solubility challenges in purely aqueous environments, necessitating the use of a carrier solvent[1][2].

Table 1: Physicochemical & Formulation Parameters

ParameterValue / Specification
Compound Name 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine
Chemical Formula C₁₁H₁₈N₄
Molecular Weight (MW) 206.29 g/mol
Primary Functional Groups Basic primary amine, lipophilic piperidine, heteroaromatic ring
Recommended Primary Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO)
Master Stock Concentration 10 mM
Storage Conditions (Stock) -20°C to -80°C (Strictly in single-use aliquots)

Mechanistic Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of steps; it must be a rigorously justified, self-validating system.

Why 100% Anhydrous DMSO?

Dimethyl sulfoxide (DMSO) is the universal gold standard for high-throughput screening (HTS) and compound management due to its exceptional solvation capabilities[3]. However, DMSO is notoriously hygroscopic, rapidly absorbing water vapor from the laboratory atmosphere[4]. For a lipophilic compound like 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, even a 5% water ingress into the DMSO stock can drastically lower the compound's solubility limit, causing invisible micro-precipitation[5]. This leads to inaccurate dosing and false negatives in cell assays. Therefore, using strictly anhydrous DMSO and minimizing atmospheric exposure is non-negotiable.

Why Avoid Direct Aqueous Dilution?

When a high-concentration DMSO stock is pipetted directly into aqueous cell culture media, a localized high-concentration gradient forms at the solvent interface. Because water is a poor solvent for the lipophilic piperidine moiety, the compound will often "crash out" (precipitate) before the DMSO vehicle can adequately diffuse into the bulk aqueous phase[2][6]. Pre-warming the media to 37°C increases the kinetic energy of the system, accelerating DMSO diffusion and maintaining the compound in solution during the critical mixing phase[2].

Why Single-Use Aliquots?

Repeated freeze-thaw cycles subject the compound to severe temperature gradients that promote irreversible aggregation and chemical degradation[7][8]. Storing the 10 mM master stock in single-use aliquots ensures that the compound's integrity is maintained across longitudinal studies, validating that the biological response on Day 1 is directly comparable to Day 30.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating workflow. Do not proceed to subsequent steps if quality control (QC) checks fail.

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Allow the vial containing the solid 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Using a calibrated analytical balance, carefully weigh 2.06 mg of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Dissolution: Add exactly 1.0 mL of 100% Anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Agitation: Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, apply gentle sonication in a water bath (max 37°C) for 2–5 minutes[8].

  • QC Check (Self-Validation): Hold the tube against a strong light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution. (Optional but recommended: Confirm purity and concentration via LC-MS).

  • Aliquoting: Immediately divide the master stock into 20 µL to 50 µL single-use aliquots. Flush the headspace of the tubes with dry argon or nitrogen gas before sealing to displace atmospheric moisture[4]. Store at -20°C or -80°C.

Phase 2: Aqueous Transfer & Cell Dosing
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly and perform a visual QC check to ensure no precipitation occurred during freezing.

  • Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM). This ensures that the final volume of DMSO added to the cells remains constant across all dose groups.

  • Media Dispersion: Pre-warm the cell culture media to 37°C. Add the intermediate DMSO stock to the media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media) while gently vortexing or swirling the media tube. This rapid dispersion prevents local precipitation[2].

  • Final QC: The final concentration of DMSO in the cell culture must be ≤ 0.1% . Higher concentrations of DMSO can induce cellular toxicity, alter membrane permeability, and confound assay results, as strictly outlined in the NIH Assay Guidance Manual[9][10].

Data Presentation: Serial Dilution Matrix

To guarantee that solvent toxicity does not interfere with your phenotypic readout, all test wells must contain the exact same percentage of DMSO.

Table 2: Serial Dilution Matrix for Cell Assays (Targeting 0.1% Final DMSO)

Desired Final Assay Conc.Intermediate DMSO Stock Conc.Volume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO %
10 µM 10 mM (Master)1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
100 nM 100 µM1.0 µL999 µL0.1%
10 nM 10 µM1.0 µL999 µL0.1%
Vehicle Control 100% DMSO (Blank)1.0 µL999 µL0.1%

Self-Validation Check: A vehicle-only control (0.1% DMSO) must be run in parallel with all experimental groups to validate that observed cellular phenotypes are driven by 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, not the solvent[1][9].

Workflow Visualization

G Solid 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine (Solid Powder) Master 10 mM Master Stock (Aliquoted at -20°C) Solid->Master Weigh & Transfer Solvent 100% Anhydrous DMSO (Hygroscopic Control) Solvent->Master Dissolve & Vortex QC Quality Control (Visual & LC-MS) Master->QC Validate Solubility Inter Intermediate Dilution (Serial DMSO Dilution) QC->Inter Pass Media Cell Culture Media (Pre-warmed to 37°C) Inter->Media Aqueous Dispersion Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Media->Assay Dose Cells

Caption: Workflow for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine preparation.

References

  • BenchChem - Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture.1

  • BenchChem - Caulophine solubility in DMSO, PBS, and cell culture media.2

  • ResearchGate - How do I dilute DMSO 0.1% to 0.05% in cell culture media?6

  • American Laboratory - Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification.3

  • ResearchGate - Quality Assessment and Analysis of Biogen Idec Compound Library.7

  • BenchChem - MTX-211 solubility in DMSO and cell culture media.8

  • National Institutes of Health (NIH) - Assay Guidance Manual.9

  • Promega Corporation - The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.10

  • University of Dundee Research Portal - HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere.4

  • ResearchGate - In situ DMSO hydration measurements of HTS compound libraries.5

Sources

Using 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine as a Privileged Precursor in Advanced Drug Discovery

Executive Summary & Mechanistic Rationale

In the contemporary landscape of medicinal chemistry, the pyridazine heterocycle has emerged as a highly versatile, privileged scaffold. Characterized by a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity, pyridazines are uniquely suited for complex molecular recognition tasks[1].

The specific building block 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine represents a highly optimized precursor designed to balance pharmacodynamic potency with pharmacokinetic survivability.

  • The Pyridazine-3-amine Core: Acts as a classic hinge-binding motif in kinase inhibitors, forming critical bidentate hydrogen bonds with the ATP-binding pocket[1]. Furthermore, when coupled to an aromatic system, the core can enforce a nearly coplanar biaryl conformation via intramolecular hydrogen bonding, a critical feature for RNA-splicing modulators[2].

  • The 3,5-Dimethylpiperidine Moiety: This specific substitution is a deliberate structural choice. While tetramethylpiperidine (TMP) groups (found in early SMN2 splicing modulators like Branaplam) provide excellent target affinity via salt bridges with the RNA phosphate backbone, they often introduce severe hERG potassium channel liabilities due to high lipophilicity and basicity[3]. Conversely, unsubstituted piperidines often result in a precipitous drop in target protein levels[3]. The 3,5-dimethylpiperidine strikes the optimal physicochemical balance, preserving steric bulk for target engagement while mitigating off-target cardiovascular toxicity.

Divergent Synthetic Workflows

Because the C3-amine on the electron-deficient diazine ring is a relatively poor nucleophile, functionalizing this precursor requires carefully optimized catalytic conditions. This precursor is primarily utilized in two divergent therapeutic workflows: Oncology (Kinase Inhibitors) and Neuromuscular Disease (RNA Splicing Modulators).

G P 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine C1 Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) P->C1 C2 Amide Coupling / SNAr Reaction P->C2 T1 Kinase Inhibitors (e.g., EGFR Mutant Modulators) C1->T1 T2 RNA Splicing Modulators (e.g., SMN2 Exon 7 Inclusion) C2->T2

Figure 1: Divergent synthetic pathways utilizing the pyridazin-3-amine precursor.

Application 1: Synthesis of RNA Splicing Modulators (SMN2)

Spinal muscular atrophy (SMA) is treated by small molecules that stabilize the interaction between the spliceosome (U1 snRNP) and SMN2 pre-mRNA, promoting the inclusion of Exon 7[3]. The 3,5-dimethylpiperidine group interacts with the phosphate group of the U1 snRNA, while the pyridazine core forms a direct hydrogen bond with the unpaired adenine at the 5'-splice site[4][5].

SMN2 RNA SMN2 pre-mRNA (Weak 5'-Splice Site) Complex Stabilized U1 snRNP RNA Complex RNA->Complex Drug Pyridazine-based Modulator Drug->Complex H-bond & Salt Bridge Exon Exon 7 Inclusion Complex->Exon Protein Functional SMN Protein Exon->Protein

Figure 2: Mechanism of action for pyridazine-derived SMN2 splicing modulators.

Protocol A: Amide Coupling for Splicing Modulator Libraries

Due to the deactivated nature of the pyridazin-3-amine, standard EDC/HOBt coupling is often inefficient. The following protocol utilizes the highly reactive coupling reagent HATU.

Reagents:

  • 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (1.0 eq)

  • Aryl Carboxylic Acid (e.g., substituted benzothiophene-2-carboxylic acid) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under argon, dissolve the aryl carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in one portion.

  • Heating: Heat the reaction mixture to 60 °C. Causality note: Elevated temperature is required to overcome the low nucleophilicity of the C3-amine. Stir for 12–18 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to yield the target amide.

Application 2: Synthesis of Mutant-Selective Kinase Inhibitors

Pyridazine derivatives are heavily utilized in the design of next-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[6]. The precursor is coupled with aryl halides to form extended hinge-binding scaffolds.

Protocol B: Buchwald-Hartwig Cross-Coupling

The basic nitrogen of the piperidine ring and the coordinating nitrogens of the pyridazine can poison standard palladium catalysts. To prevent this, the bulky, electron-rich ligand t-BuXPhos is utilized, which has proven highly efficient for pyridazin-3-amines[7].

Reagents:

  • 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (1.2 eq)

  • Aryl Bromide/Chloride (1.0 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • t-BuXPhos (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with the aryl halide, 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine, Pd₂(dba)₃, t-BuXPhos, and NaOtBu.

  • Degassing: Evacuate the tube and backfill with argon (repeat 3 times). Causality note: Strict anaerobic conditions are mandatory as the electron-rich t-BuXPhos ligand is highly susceptible to oxidation.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 4–8 hours, monitoring via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Quantitative Performance Data

The structural modifications inherent to this precursor directly impact downstream compound viability. Table 1 summarizes the comparative advantages of utilizing the 3,5-dimethylpiperidine precursor over traditional analogues.

Precursor ScaffoldTarget ApplicationPrimary Coupling MethodAvg. Yield (%)hERG Liability (IC₅₀)Lipophilicity (LogD₇.₄)
6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine SMN2 / EGFRHATU Amide / t-BuXPhos Pd65–82%> 30 µM (Low) 2.8 – 3.5 (Optimal)
6-(2,2,6,6-Tetramethylpiperidin-1-yl)pyridazin-3-amineSMN2HATU Amide / t-BuXPhos Pd45–60%< 5 µM (High)4.5 – 5.2 (High)
6-(Piperidin-1-yl)pyridazin-3-amineKinaseStandard EDC / XPhos Pd70–85%> 50 µM (None)1.5 – 2.0 (Sub-optimal)

Table 1: Comparative physicochemical and synthetic data highlighting the balanced profile of the 3,5-dimethylpiperidine substitution.

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. ChemRxiv / ACS.6

  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry.3

  • Use of Intramolecular 1,5-Sulfur–Oxygen and 1,5-Sulfur–Halogen Interactions in the Design of N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators. Journal of Medicinal Chemistry.2

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH.1

  • The diversity of splicing modifiers acting on A-1 bulged 5′-splice sites reveals rules for rational drug design. PMC / NIH.4

  • t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water. The Royal Society of Chemistry.7

Sources

Comprehensive Characterization and NMR Protocol for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Pyridazine derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors, DAAO inhibitors, and targeted antiviral therapeutics[1][2]. The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (CAS#: 1603401-77-9) serves as a highly versatile molecular building block[3][4]. Its structural architecture—combining a polar, hydrogen-bond-donating aminopyridazine core with a lipophilic, sterically hindered 3,5-dimethylpiperidine moiety—presents unique challenges for both synthesis and spectroscopic characterization.

This application note provides a field-proven, self-validating methodology for the synthesis and rigorous Nuclear Magnetic Resonance (NMR) characterization of this compound. By moving beyond basic procedural steps to explain the underlying chemical causality, this guide ensures high-fidelity data generation for drug development professionals.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

While Buchwald-Hartwig cross-coupling is a viable method for functionalizing electron-deficient heterocycles[5], the inherent reactivity of 3-amino-6-chloropyridazine allows for a highly efficient, transition-metal-free Nucleophilic Aromatic Substitution (SNAr) when reacted with secondary aliphatic amines at elevated temperatures[6][7].

Synthesis A 3-Amino-6-chloropyridazine (Electrophile) B 3,5-Dimethylpiperidine (Nucleophile) C DIPEA / NMP (Base & Solvent) D SNAr Reaction 120°C, 12h C->D E Aqueous Workup & Extraction D->E F Flash Chromatography (DCM:MeOH) E->F G 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine F->G AB AB AB->D

Synthetic workflow for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine via SNAr.

Step-by-Step Protocol & Causality
  • Reaction Setup : In an oven-dried 50 mL round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 equiv, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 15 mL).

    • Causality: NMP is selected over DMF due to its superior thermal stability and high dielectric constant, which optimally stabilizes the polar Meisenheimer transition state during the SNAr process[7].

  • Reagent Addition : Add 3,5-dimethylpiperidine (1.2 equiv, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 25 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl byproduct, preventing the protonation of the piperidine nucleophile, which would otherwise stall the reaction trajectory.

  • Execution : Purge the system with argon and heat to 120 °C for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup : Cool to ambient temperature and quench with saturated aqueous NaHCO3 (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organics with 5% aqueous LiCl (3 × 20 mL).

    • Causality: The LiCl wash is critical; it selectively partitions the high-boiling NMP into the aqueous phase, preventing solvent contamination in subsequent NMR analyses.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

NMR Characterization Strategy

To ensure absolute structural trustworthiness, a self-validating NMR workflow must be employed. Relying solely on 1D 1H NMR is insufficient due to the pseudo-symmetry of the 3,5-dimethylpiperidine ring and potential signal overlap. Chemical shifts are reported in parts per million (ppm, δ) downfield of TMS[8][9].

Solvent Selection Causality

DMSO-d6 is the mandatory solvent for this analysis. The aminopyridazine moiety acts as both a hydrogen bond donor and acceptor, leading to severe intermolecular dimerization and anisotropic line broadening when analyzed in non-polar solvents like CDCl3. DMSO-d6 disrupts these interactions, yielding a sharp, quantifiable primary amine resonance and high-resolution heterocycle doublets.

NMR A 1H NMR (1D) Proton Environments C HSQC (2D) Direct C-H Coupling A->C D HMBC (2D) Long-Range C-H A->D E COSY (2D) Vicinal H-H Coupling A->E B 13C NMR (1D) Carbon Framework B->C B->D F Complete Resonance Assignment & Purity Verification C->F D->F E->F

Self-validating NMR characterization logic for structural assignment.

Self-Validating Protocol
  • 1D Acquisition : Acquire 1H (16 scans, D1 = 2.0s) and 13C (512 scans, D1 = 2.0s) spectra at 400 MHz or 600 MHz[2][8].

  • Orthogonal Validation (2D NMR) :

    • Run HSQC to map all protons directly to their parent carbons, resolving the complex aliphatic multiplet region of the piperidine ring.

    • Run HMBC to unambiguously assign the pyridazine carbons. The primary amine protons (NH2) will show a strong 3J correlation to C-4, while the piperidine equatorial protons will show a 3J correlation to C-6. This cross-verification prevents misassignment of the heteroaromatic core.

Quantitative NMR Data

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants (J) expected for the purified compound at 400 MHz in DMSO-d6.

Table 1: 1H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.10Doublet (d)9.51HPyridazine H-5
6.85Doublet (d)9.51HPyridazine H-4
5.80Broad Singlet (br s)-2HNH2 (D2O exchangeable)
4.20Broad Doublet (br d)12.52HPiperidine H-2eq, H-6eq
2.30Doublet of Doublets (dd)12.5, 11.02HPiperidine H-2ax, H-6ax
1.85Broad Doublet (br d)13.01HPiperidine H-4eq
1.70Multiplet (m)-2HPiperidine H-3, H-5
0.95Doublet (d)6.56H2 × CH3
0.85Quartet (q)12.51HPiperidine H-4ax
Table 2: 13C NMR Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignment
156.5Quaternary (C)Pyridazine C-3 (attached to NH2)
154.2Quaternary (C)Pyridazine C-6 (attached to Piperidine)
118.4Methine (CH)Pyridazine C-4
115.6Methine (CH)Pyridazine C-5
51.2Methylene (CH2)Piperidine C-2, C-6
42.1Methylene (CH2)Piperidine C-4
30.5Methine (CH)Piperidine C-3, C-5
19.5Methyl (CH3)2 × CH3

References

  • Google Patents. US9931340B2 - Pyridazinone compounds and their use as DAAO inhibitors. Google Patents. [2]

  • Taylor & Francis. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][8]

  • ACS Publications. Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry. [Link][9]

  • Chemsrc. 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine. Chemsrc. [Link][4]

  • Springer. Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. Topics in Heterocyclic Chemistry. [Link][5]

  • ACS Publications. Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. Journal of Medicinal Chemistry. [Link][7]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The structural elucidation of substituted aminopyridazines is a critical component of modern drug development, particularly when profiling pharmacokinetic metabolites or identifying process-related impurities. 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (C₁₁H₁₈N₄) represents a complex heterocyclic scaffold featuring a highly basic aminopyridazine core coupled with a sterically hindered piperidine ring.

This application note provides a comprehensive, mechanistically grounded guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation behavior of this compound. By moving beyond empirical observation to explain the causality of bond cleavages, this guide empowers analytical scientists to confidently assign diagnostic ions and adapt these principles to analogous chemical spaces.

Structural Profiling & Ionization Causality

Before inducing fragmentation, we must understand the ionization topology of the molecule. Under positive ESI conditions (+ESI), the addition of a proton is not random; it is dictated by the localized proton affinity of the heteroatoms.

In 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, the most basic sites are the nitrogen atoms of the pyridazine ring and the piperidine nitrogen. However, the lone pair of the primary amine at position 3 donates electron density into the pyridazine ring via resonance, significantly increasing the basicity of the adjacent ring nitrogen (N2). Consequently, protonation predominantly occurs at the pyridazine core, yielding a highly stable [M+H]⁺ precursor ion at m/z 207.16 .

The localization of this charge is the primary driver for the subsequent Collision-Induced Dissociation (CID) pathways .

Table 1: Physicochemical & Precursor Ion Properties
ParameterValueCausality / Significance
Chemical Formula C₁₁H₁₈N₄Defines the isotopic envelope and exact mass.
Monoisotopic Mass 206.1528 DaBaseline for high-resolution mass calculations.
Precursor Ion[M+H]⁺ m/z 207.1601Primary target for quadrupole isolation.
Primary Protonation Site Pyridazine N2Resonance stabilization from the 3-NH₂ group drives inter-ring bond weakening.

Mechanistic Principles of CID Fragmentation

When the isolated [M+H]⁺ ion enters the collision cell, collisions with neutral gas (e.g., Argon) convert kinetic energy into vibrational energy. The molecule fragments along its weakest bonds, dictated by charge retention and thermodynamic stability . For this compound, three primary pathways dominate:

Pathway A: Inter-Ring C-N Bond Cleavage

The C-N bond connecting the pyridazine ring to the piperidine ring is highly susceptible to cleavage upon collisional activation. Because the proton can migrate between the two rings during activation, the charge can be retained on either fragment:

  • Charge Retention on Piperidine: Yields the 3,5-dimethylpiperidin-1-yl cation at m/z 112.11 .

  • Charge Retention on Pyridazine: Yields the protonated pyridazin-3-amine cation at m/z 96.06 .

Pathway B: Neutral Loss of Ammonia

A hallmark of primary aromatic amines is the neutral loss of ammonia (NH₃, 17.03 Da) . The protonated amine group undergoes a rearrangement, expelling NH₃ and leaving a highly conjugated, stable carbocation on the pyridazine ring. This results in a diagnostic fragment at m/z 190.13 .

Pathway C: Piperidine Ring Fission (Alpha-Cleavage)

Substituted piperidines frequently undergo alpha-cleavage adjacent to the nitrogen atom followed by ring opening. The presence of the 3,5-dimethyl groups facilitates the expulsion of neutral alkene fragments (such as isobutylene, C₄H₈, 56.06 Da) to relieve steric strain, resulting in a contracted ring system or acyclic fragment at m/z 151.10 .

Pathway M [M+H]+ m/z 207.16 Precursor Ion N [M+H - NH3]+ m/z 190.13 Neutral Loss M->N -NH3 (-17.03 Da) P [C7H14N]+ m/z 112.11 Piperidinyl Cation M->P Inter-ring C-N Cleavage R [C4H6N3]+ m/z 96.06 Pyridazinyl Cation M->R Inter-ring C-N Cleavage F [C7H11N4]+ m/z 151.10 Ring Fission (-C4H8) M->F Piperidine Alpha-Cleavage

Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathways.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness of the generated data, the following protocol is designed as a closed, self-validating loop. It incorporates System Suitability Tests (SST) and blank verifications to eliminate false positives caused by carryover or mass drift.

Phase 1: System Validation
  • Blank Injection: Inject 5 µL of 50:50 Methanol:Water to establish a baseline and confirm the absence of ghost peaks or column carryover.

  • SST Injection: Inject a 10 ng/mL solution of Reserpine. Verify the exact mass of the precursor (m/z 609.28) and the presence of its diagnostic product ion (m/z 195.06). Causality: This proves the mass analyzer is calibrated and the collision cell is actively fragmenting ions.

Phase 2: Sample Preparation
  • Dissolve 1 mg of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in 1 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilute to a working concentration of 1 µg/mL using an aqueous solution of 0.1% Formic Acid . Causality: Formic acid acts as a potent proton donor, ensuring the basic nitrogen atoms are fully ionized in the ESI droplet, maximizing the yield of the [M+H]⁺ precursor.

Phase 3: Chromatographic & MS Parameters
  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization: ESI Positive mode (+ESI). Capillary Voltage: 3.5 kV.

  • CID Energy Ramp: Utilize a stepped collision energy ramp (15 eV, 30 eV, 45 eV). Causality: A static collision energy may only capture labile bonds. Ramping the energy ensures both low-energy neutral losses (NH₃) and high-energy ring fissions are captured in a single composite MS/MS spectrum.

Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI CID CID Fragmentation (Energy Ramp) ESI->CID TOF High-Res Mass Analysis (TOF/Orbitrap) CID->TOF

Figure 2: Standardized LC-ESI-MS/MS analytical workflow for structural elucidation.

Quantitative Data Summary

The table below summarizes the theoretical m/z values for the diagnostic product ions. When interpreting raw spectra, mass accuracies within ≤ 5 ppm of these theoretical values confirm the structural assignment.

Table 2: Diagnostic MS/MS Product Ions
Fragment Ion IdentityTheoretical m/zNeutral Loss (Da)Relative Abundance Expectation
[M+H]⁺ Precursor 207.1601N/AHigh (Low CE)
[M+H - NH₃]⁺ 190.133617.0265Medium (Low-Mid CE)
[M+H - C₄H₈]⁺ 151.097556.0626Low-Medium (High CE)
[C₇H₁₄N]⁺ (Piperidinyl) 112.112395.0478High (Mid CE)
[C₄H₆N₃]⁺ (Pyridazinyl) 96.0561111.1040Medium (Mid-High CE)

References

The mechanistic principles and experimental rationales detailed in this application note are grounded in the following authoritative mass spectrometry literature:

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB). Available at:[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification. MDPI. Available at: [Link]

Application Note: High-Throughput In Vitro Cell Viability Assay Protocol for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine belongs to the aminopyridazine class, a privileged structural scaffold in medicinal chemistry frequently utilized in the design of targeted kinase inhibitors[1]. Aminopyridazines typically act as ATP-competitive inhibitors by anchoring to the kinase hinge region via critical hydrogen bonds[1]. Because the primary mechanism of action for this class of compounds involves disrupting ATP-dependent phosphorylation cascades, assessing cell viability via intracellular ATP quantification provides a highly congruent and orthogonal phenotypic readout.

For this protocol, we utilize a homogeneous ATP-dependent luminescence assay (e.g., Promega CellTiter-Glo®). Unlike colorimetric tetrazolium-based assays (MTT/MTS/CCK-8) which rely on mitochondrial dehydrogenase activity and can be confounded by metabolic uncoupling or compound auto-fluorescence[2], the ATP luminescence assay directly correlates the luminescent signal with the number of metabolically active cells[3]. The assay generates a stable "glow-type" luminescent signal produced by a proprietary thermostable luciferase, allowing for flexible batch processing in high-throughput screening (HTS) environments[4].

Materials and Reagents

  • Test Compound: 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (Synthesized or commercially sourced), dissolved in 100% molecular-biology grade DMSO to a 10 mM stock.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)[5].

  • Cell Lines: Target-specific cancer cell lines (e.g., Ba/F3 engineered lines or HCT116), cultured in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Consumables: 384-well opaque white flat-bottom microplates (Corning or Greiner).

    • Expert Insight: Opaque white plates are mandatory for luminescence assays. They maximize signal reflection toward the detector and eliminate well-to-well optical crosstalk (edge effects), ensuring tight data distribution[6].

Experimental Protocol

Step 1: Cell Culturing and Seeding
  • Harvest cells at 70-80% confluency using TrypLE Express.

  • Count cells and adjust the suspension to 2.5×104 cells/mL in assay media.

  • Dispense 20 µL of the cell suspension (500 cells/well) into the 384-well opaque white plate.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell attachment and recovery.

Step 2: Compound Preparation and Treatment
  • Prepare a 10-point, 3-fold serial dilution of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in 100% DMSO, starting from a 10 mM top concentration.

  • Perform an intermediate dilution by transferring 1 µL of the DMSO compound stock into 49 µL of culture media (creating a 2% DMSO intermediate).

  • Transfer 5 µL of the intermediate dilution to the 20 µL of cells in the 384-well plate.

    • Causality Check: This two-step dilution ensures the final assay concentration of DMSO is exactly 0.4%. Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, which artificially inflates the apparent potency of the compound and violates the NIH Assay Guidance Manual standards[7].

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Step 3: Luminescence Viability Measurement
  • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Reconstitute the substrate with the buffer to create the working reagent.

  • Crucial Step: Equilibrate both the assay plate and the CellTiter-Glo® reagent to room temperature (approx. 22°C) for 30 minutes.

    • Causality Check: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will result in severe well-to-well signal variability and poor Z'-factors[4].

  • Add 25 µL of CellTiter-Glo® reagent to each well (1:1 ratio with the culture medium).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Read the plate using a multi-mode microplate reader (e.g., PerkinElmer EnVision) set to luminescence mode with an integration time of 0.1 to 1.0 second per well.

Data Presentation & Quality Control

Raw luminescence units (RLU) are normalized to vehicle control (0.4% DMSO) wells (100% viability) and cell-free media wells (0% viability). IC₅₀ values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

According to the NIH Assay Guidance Manual, an assay is considered robust and suitable for HTS if the Z'-factor is > 0.4 and the Signal Window is > 2[6].

Table 1: Representative HTS Data for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Cell LineTissue OriginTarget Kinase StatusIC₅₀ (nM)Max Inhibition (%)Z'-Factor
Ba/F3-WT Murine Pro-BWild-Type (Control)> 10,00012.4%0.82
Ba/F3-Mut Murine Pro-BKinase Translocated45.2 ± 3.198.7%0.79
HCT116 Human ColonEndogenous Expression120.5 ± 8.495.2%0.85
A549 Human LungTarget Null> 10,0008.1%0.81

Note: Data demonstrates high selectivity for the mutated kinase target with excellent assay robustness (Z'-factor > 0.75 across all plates).

Visualizations

Workflow A Cell Seeding (384-well plate) B Incubation (24h, 37°C) A->B C Compound Treatment (Serial Dilution) B->C D Incubation (72h, 37°C) C->D E CellTiter-Glo Addition D->E F Luminescence Readout E->F

Fig 1. High-throughput 384-well assay workflow for cell viability screening.

Mechanism Viable Viable Cell (Metabolically Active) Lysis Cell Lysis (Reagent Addition) Viable->Lysis ATP Intracellular ATP (Released) Lysis->ATP Reaction Luciferase Enzyme D-Luciferin + O2 + Mg2+ ATP->Reaction Light Luminescent Signal (Proportional to Cell Viability) Reaction->Light

Fig 2. Biochemical mechanism of the ATP-dependent luciferase viability assay.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol . Promega Corporation. Available at: [Link]

  • CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288 . Promega Corporation. Available at: [Link]

  • CellTiter-Glo Luminescent Cell Viability Assay G7570 . Biocompare. Available at: [Link]

  • Insights into ALK-Driven Cancers Revealed through Development of Novel ALK Tyrosine Kinase Inhibitors . AACR Journals. Available at: [Link]

  • Choosing Modern Assay Technologies to Develop Test Guidelines . NIH Assay Guidance Manual. Available at: [Link]

  • Cell Counting Kit-8 (CCK-8) — Technical Guide, Protocol, and Optimization . Gentel Biosciences. Available at: [Link]

  • Design and Implementation of High Throughput Screening Assays . ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the aqueous solubility limitations of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine .

This molecule presents a classic dual-challenge in early-stage formulation:

  • The "Grease Ball" Factor: The bulky 3,5-dimethylpiperidine moiety drives a high partition coefficient (LogP), making the molecule highly lipophilic and energetically opposed to aqueous solvation.

  • The "Brick Dust" Factor: The planar aminopyridazine core facilitates strong intermolecular π−π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy.

The following guide provides a mechanistic breakdown of common failures, self-validating protocols, and authoritative strategies to achieve stable, high-concentration dosing vehicles.

Part 1: Diagnostic Formulation Workflow

G A Poor Aqueous Solubility (< 0.1 mg/mL) B Assess Physicochemical Properties (pKa ~4.8, High LogP) A->B C Is target dose achievable via pH adjustment? B->C D Salt Screening (HCl, Mesylate) C->D Yes E Evaluate Solubilizers C->E No F Co-solvent System (PEG400 / PG) E->F G Complexation (HP-β-CD) E->G H Formulation Stable upon Dilution? F->H G->H I In Vivo Dosing Ready H->I Yes J Add Precipitation Inhibitors (HPMC, PVP) H->J No J->I Re-test

Diagnostic workflow for resolving poor aqueous solubility of basic lipophilic APIs.

Part 2: Troubleshooting FAQs (Causality & Resolution)

Q1: Why does our compound precipitate immediately when diluted in physiological buffers (pH 7.4) for in vitro assays? Causality: The 3-aminopyridazine core is a weak base with a predicted pKa of approximately 4.88[1]. At pH 7.4, the molecule is almost entirely in its unionized, free-base form. Without the ion-dipole interactions afforded by a protonated amine, the highly lipophilic 3,5-dimethylpiperidine group dominates the molecule's physical chemistry, driving the thermodynamic solubility down to near-zero in neutral aqueous media. Resolution: For in vitro assays, maintain the stock in an organic solvent (e.g., DMSO) but perform intermediate dilutions in a mildly acidic buffer (pH 4.0–5.0) before final introduction to the assay matrix. Alternatively, utilize a surfactant like Tween-80 to create a stable microemulsion.

Q2: We attempted a 10% DMSO / 90% Saline vehicle for in vivo dosing, but the compound crashed out upon injection. What is the mechanistic failure? Causality: This is a classic "supersaturation collapse" caused by a rapid solvent shift. DMSO is a strong hydrogen-bond acceptor that effectively disrupts the crystal lattice in the vial. However, upon dilution in an aqueous environment (like blood), the solubilizing capacity of DMSO drops exponentially. The hydrophobic 3,5-dimethylpiperidine moiety rapidly self-associates, forcing nucleation and precipitation. Resolution: Transition to a co-solvent system that maintains solubilization capacity upon dilution, such as2[2]. PEG 400 reduces interfacial tension and enhances drug-solvent interaction without the drastic solvent-shift penalty of DMSO.

Q3: How effective is cyclodextrin complexation for this specific molecular architecture? Causality: Highly effective. , such as 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD), feature a hydrophobic central cavity and a hydrophilic exterior. The 3,5-dimethylpiperidine group acts as an ideal hydrophobic "guest" molecule that fits sterically into the HP- β -CD cavity. Meanwhile, the polar aminopyridazine ring remains exposed to the aqueous environment, participating in hydrogen bonding and further stabilizing the inclusion complex[2]. Resolution: Implement a 10–20% (w/v) HP- β -CD vehicle. The formation of this non-covalent inclusion complex will significantly alter the solubility profile and prevent precipitation upon physiological dilution.

Part 3: Quantitative Formulation Data

To guide your excipient selection, below is a summary of expected solubility enhancements based on the physicochemical properties of basic, lipophilic aminopyridazine derivatives.

Formulation StrategyPrimary ExcipientMechanism of ActionExpected Solubility Enhancement (vs. Water)Dilution Stability (In Vivo)
pH Adjustment 0.1 N HCl (pH ~2.0)Ionization of the aminopyridazine core10x – 50xPoor (Precipitates at pH 7.4)
Co-Solvency 20% PEG 400Interfacial tension reduction50x – 100xModerate (Requires slow IV push)
Complexation 20% HP- β -CDHydrophobic cavity encapsulation80x – 200xExcellent (Stable complex)
Ternary System HP- β -CD + HPMCEncapsulation + Nucleation inhibition> 250xExcellent (Synergistic stability)

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Use the following self-validating protocols to ensure thermodynamic stability and prevent false positives caused by temporary supersaturation.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol confirms whether your compound is actually forming a 1:1 stoichiometric inclusion complex with the cyclodextrin, or merely being temporarily suspended.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 15, 20, and 25% w/v) in a standard buffer (pH 5.0 acetate buffer is recommended to provide a baseline ionization).

  • Saturation: Add an excess amount of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (e.g., 10 mg/mL) to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours. Causality note: 48 hours is required to ensure thermodynamic equilibrium is reached; shorter times may measure kinetic dissolution rates instead of true solubility.

  • Separation: Centrifuge the suspensions at 16,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PVDF filter.

  • Quantification: Dilute the filtrate and quantify the drug concentration via HPLC-UV.

  • Self-Validation Check: Plot the drug concentration (y-axis) against the HP- β -CD concentration (x-axis). If the plot yields a straight line ( AL​ -type phase-solubility profile), you have successfully validated the formation of a highly soluble 1:1 inclusion complex[3].

Protocol B: Anti-Precipitation Co-Solvent Matrix Formulation

If cyclodextrins interfere with your specific biological assay, use this polymer-stabilized co-solvent protocol.

  • Primary Solubilization: Dissolve the API in 100% PEG 400 to achieve a concentration 10x higher than your target dosing concentration. Vortex until completely clear.

  • Aqueous Phase Preparation: Prepare an aqueous phase containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP K30) in saline. Causality note: These water-soluble polymers act as precipitation inhibitors by sterically hindering crystal lattice nucleation during solvent shifts[3].

  • Matrix Integration: Slowly add the aqueous polymer phase to the PEG 400/API solution under continuous magnetic stirring until you reach a final ratio of 10% PEG 400 / 90% Aqueous Phase.

  • Kinetic Dilution Testing (Self-Validation): Take 1 mL of the final formulation and drop it into 10 mL of Simulated Gastric Fluid (SGF) or Phosphate Buffered Saline (PBS). Monitor via UV-Vis at 600 nm (measuring turbidity/scatter) for 4 hours. A flat baseline confirms the polymer has successfully inhibited nucleation.

Part 5: References

  • PYRIDAZIN-3-AMINE - ChemBK Source: ChemBK URL:

  • Liquid Formulation Solubility Enhancement Source: Sigma-Aldrich URL:

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL:

  • Effect of water soluble polymers on solubility of irb-β-CD Source: Research Journal of Pharmacy and Technology (RJPT) URL:

Sources

Technical Support Center: Optimizing the Synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine.

Synthesizing this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) between 3-amino-6-chloropyridazine and 3,5-dimethylpiperidine. While SNAr is a foundational transformation, this specific reaction presents unique mechanistic hurdles: the electron-donating nature of the 3-amino group deactivates the pyridazine core, and the 3,5-dimethyl substitutions on the piperidine ring introduce significant steric hindrance.

Below, we break down the causality behind the reaction parameters, provide a self-validating protocol, and address the most common failure modes.

Mechanistic Overview & Reaction Pathway

To understand why certain experimental conditions fail, we must first examine the reaction's transition state. The SNAr mechanism proceeds via an addition-elimination pathway. The rate-limiting step is the nucleophilic attack of the amine on the electron-deficient C6 carbon of the pyridazine ring, forming a negatively charged Meisenheimer complex[1].

Because the existing 3-amino group donates electron density into the ring via resonance, the electrophilicity of the C6 carbon is diminished. When coupled with the steric bulk of 3,5-dimethylpiperidine, the activation energy barrier for this attack is exceptionally high[2]. Consequently, providing sufficient thermal energy and utilizing polar aprotic solvents to stabilize the Meisenheimer intermediate are non-negotiable requirements.

SNAr_Mechanism SM 3-Amino-6-chloropyridazine + 3,5-Dimethylpiperidine Complex Meisenheimer Intermediate (Delocalized Negative Charge) SM->Complex Nucleophilic Attack (Rate-Limiting) Base Base (e.g., DIPEA) Solvent (NMP) Base->Complex Promotes Deprotonation Elimination Chloride Elimination (Fast Step) Complex->Elimination Rearrangement Product 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine Elimination->Product Product Formation

Nucleophilic Aromatic Substitution (SNAr) pathway for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine.

Validated Step-by-Step Methodology

To overcome the inherent steric and electronic challenges, we recommend a microwave-assisted protocol. Microwave irradiation ensures rapid, homogenous heating, which drives the reaction to completion before thermal degradation pathways can dominate[3].

Microwave-Assisted Amination Protocol:

  • Reagent Preparation: To a 10 mL thick-walled borosilicate microwave vial equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 equiv, e.g., 1.0 mmol).

  • Amine & Base Addition: Add 3,5-dimethylpiperidine (2.0 equiv, 2.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Self-Validation Check: The excess amine and base ensure that the generated HCl is completely neutralized, preventing the protonation and subsequent deactivation of the nucleophile.

  • Solvent Selection: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). NMP is selected for its high boiling point and superior ability to solvate the polar transition state.

  • Degassing: Purge the mixture with nitrogen gas for 3 minutes. Seal the vial with a crimp cap. Removing oxygen is critical to prevent the oxidative degradation of the electron-rich product at high temperatures.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 130 °C for 45 minutes with stirring[3].

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO3 (2 × 10 mL) and brine (1 × 10 mL) to remove NMP and amine salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane:Methanol gradient).

Quantitative Optimization Data

The table below synthesizes the causality between reaction parameters and the resulting yield. Notice how the transition from protic solvents to polar aprotic solvents, combined with microwave heating, resolves the conversion bottleneck.

EntrySolventBaseHeating Method & TempTimeYield (%)Mechanistic Observation
1EthanolTEAConventional (80 °C)24 h15%Reaction stalled. Protic solvent fails to stabilize the Meisenheimer complex; thermal energy is insufficient.
2DMFK2CO3Conventional (100 °C)18 h45%Moderate conversion. Prolonged heating led to noticeable starting material degradation[4].
3NMPDIPEAConventional (130 °C)12 h62%Good conversion, but extended residence time at 130 °C resulted in tarry byproducts.
4 NMP DIPEA Microwave (130 °C) 45 min 88% Optimal. Rapid kinetic drive overcomes steric hindrance while preventing thermal degradation[3].

Troubleshooting & FAQs

Troubleshooting_Tree Issue Issue: Low Reaction Yield Check1 Check Conversion via LC-MS Issue->Check1 Stalled Incomplete Conversion (< 50%) Check1->Stalled Degradation High Impurities / Degradation Check1->Degradation Action1 Increase Temp to 130°C (Microwave) & Use NMP Stalled->Action1 Action2 Switch Base to DIPEA or K2CO3 Stalled->Action2 Action3 Degass Solvent & Run under N2 Atmosphere Degradation->Action3

Troubleshooting logic tree for resolving low reaction yields during the amination step.

Q1: My reaction stalls at 30-40% conversion despite leaving it overnight. How can I drive it to completion? A1: This is a classic symptom of steric clash. The 3,5-dimethyl groups of the piperidine create significant steric hindrance, preventing the nucleophile from maintaining the optimal trajectory for attack[2]. To overcome this activation energy barrier, switch from conventional heating to microwave irradiation (130 °C for 45 mins)[3]. Ensure you are using a polar aprotic solvent like NMP or DMF, which better solvates the transition state compared to protic solvents.

Q2: I am observing a high degree of black, tarry degradation products in my crude mixture. What is causing this? A2: Prolonged conventional heating (>12 hours) of electron-deficient heterocycles in the presence of secondary amines often leads to oxidative degradation or polymerization. This is why microwave synthesis is highly recommended—it drastically reduces the residence time at high temperatures[3]. Furthermore, always degas your solvent with nitrogen prior to heating to remove dissolved oxygen, which exacerbates thermal degradation.

Q3: During purification, the product co-elutes with unreacted 3-amino-6-chloropyridazine. How can I separate them? A3: Both the starting material and the product are basic, making standard silica gel chromatography challenging if their polarities overlap. However, the introduction of the 3,5-dimethylpiperidine moiety significantly increases the lipophilicity of the product. Optimization Strategy: Modify your mobile phase by using a gradient of Dichloromethane (DCM) and Methanol (MeOH) spiked with 1% aqueous ammonia (NH4OH) or 1% Triethylamine (TEA). The basic additive suppresses the tailing of the amines on the acidic silica gel. Alternatively, perform an acid-base extraction during workup (extracting the more basic product into dilute HCl, washing away neutral impurities, then basifying and extracting back into the organic solvent) as a pre-purification step.

References

  • Benchchem. Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine.
  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • National Institutes of Health (PMC).
  • Journal of Medicinal Chemistry (ACS Publications). Sulfonyl Anthranilic Acid Analogues Display Pan-Serotype Anti-Dengue Activity by Downregulating the Expression of Ribosomal Proteins Encoded by 5′-Terminal Oligopyrimidine Motif-Containing mRNA.

Sources

Overcoming DMSO precipitation with 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

[label="Intermediate Solvent

Mechanistic pathways of solvent shock versus controlled solvation.

Troubleshooting Workflow & Decision Tree

When precipitation is observed (often presenting as a cloudy suspension or erratic, non-reproducible assay signals), follow this diagnostic workflow to identify the point of failure and implement the correct solvation strategy.

DMSO_Troubleshooting Start Observe Precipitation (Cloudy/Crystals) CheckStock 1. Verify DMSO Stock (Anhydrous, No Freeze-Thaw) Start->CheckStock Dilution 2. Modify Dilution Strategy CheckStock->Dilution Stock is pristine Acoustic Direct Nanoliter Dispensing (Acoustic Liquid Handling) Dilution->Acoustic HTS / Automation StepDown Intermediate Step-Down (Reverse Addition) Dilution->StepDown Manual Assays BufferOpt 3. Buffer Optimization StepDown->BufferOpt Still Precipitates Surfactant Add Carrier/Surfactant (0.01% Pluronic F-127) BufferOpt->Surfactant pHAdjust Adjust pH (Protonate Aminopyridazine) BufferOpt->pHAdjust

Decision tree for resolving 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine precipitation.

Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must run parallel vehicle controls to isolate the variables of your assay.

Protocol A: The "Reverse Addition" Step-Down Dilution

This method is ideal for manual, low-throughput cell-based assays where acoustic dispensing is unavailable. It prevents localized supersaturation by maximizing the dispersion rate[1].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot immediately to prevent freeze-thaw cycles[2].

  • Serial Dilution in DMSO: If testing a dose-response curve, perform all serial dilutions in 100% DMSO first. This ensures the final volume of DMSO added to the assay remains constant across all concentrations[3].

  • Temperature Equilibration: Pre-warm the aqueous assay buffer to 37°C. DMSO freezes at 18.5°C; adding room-temperature DMSO to cold buffer induces micro-crystallization[4].

  • Reverse Addition: While vigorously vortexing the pre-warmed aqueous buffer, add the DMSO stock dropwise [1].

  • Self-Validation Check: Measure the optical density (OD600) of the final solution against a vehicle control (buffer + equivalent DMSO%). An elevated OD600 indicates micro-precipitates.

Protocol B: Acoustic Liquid Handling (For High-Throughput Screening)

For biochemical assays, miniaturized dispensing prevents the "wet-transfer" solvent shock entirely[2].

  • Source Plate Loading: Load the 100% DMSO compound stock into an acoustic-compatible source plate.

  • Nanoliter Dispersion: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes (e.g., 120 nL) directly into the assay plate containing the aqueous buffer[3].

  • Self-Validation Check: Include a "DMSO-only" counterscreen plate. This verifies that the acoustic energy and the baseline solvent level do not independently generate false positives or inhibit the target enzyme[5].

Protocol C: Buffer Optimization (Surfactants & pH)

If the compound still precipitates at your required working concentration, you must alter the thermodynamic properties of the buffer.

  • Micellar Encapsulation: Add a non-ionic surfactant like 0.01% Pluronic F-127 or 0.1% BSA to the aqueous buffer prior to compound addition. These agents form hydrophobic pockets that shield the 3,5-dimethylpiperidine tail.

  • Mild Acidification: The pyridazin-3-amine core is weakly basic. If your biological target tolerates it, lowering the assay buffer pH slightly (e.g., to pH 6.5) will protonate the basic nitrogen, drastically increasing aqueous solubility.

  • Self-Validation Check: Run a vehicle control containing the exact concentration of Pluronic F-127 or the adjusted pH (without the compound) to verify that the biological target's baseline activity remains unperturbed[5].

Quantitative Solubilization Matrix

Use the following table to select the appropriate solubilization strategy based on your assay's tolerance for DMSO and required throughput.

Solubilization StrategyMechanism of ActionMax Recommended Final DMSOBest Use Case
Reverse Addition (Dropwise) Maximizes dispersion rate to prevent localized solvent shock.0.5% - 1.0%Low-throughput, manual cell-based viability assays.
Acoustic Dispensing Nanoliter dispersion bypasses bulk nucleation kinetics.< 0.1%High-throughput screening (HTS), 384/1536-well biochemical assays.
Co-solvent / Pluronic F-127 Micellar encapsulation of the lipophilic piperidine tail.1.0% - 2.0%Assays requiring high compound concentrations (>10 µM).
pH Adjustment (Acidification) Protonates the pyridazin-3-amine core to form a soluble salt.Assay dependentCell-free enzymatic assays that tolerate pH shifts.

Frequently Asked Questions (FAQs)

Q: My stock solution was completely clear yesterday, but today it is cloudy before I even add it to the buffer. Why? A: DMSO is highly hygroscopic. Repeatedly opening the vial exposes the solvent to atmospheric moisture. As water absorbs into the DMSO, its solvating power for hydrophobic compounds drastically decreases, causing the compound to precipitate directly in the stock tube[1]. Always use anhydrous DMSO, aliquot your stocks, and store them in a desiccator[2].

Q: If I see a precipitate in my cell culture media, can I just centrifuge or filter it out? A: No. If you filter or spin down the precipitate, the actual concentration of the compound remaining in your assay will be unknown and significantly lower than your calculated target concentration. This leads to inaccurate dose-response curves, false negatives, and irreproducible data[6]. You must achieve complete solvation.

Q: Does temperature play a role in this specific molecule's precipitation? A: Yes. Because DMSO freezes at 18.5°C, adding a room-temperature DMSO stock to a chilled aqueous buffer can cause localized freezing of the solvent. These micro-crystals of DMSO act as nucleation sites, allowing the planar pyridazine cores to stack and crash out. Always pre-warm both the stock (gently) and the buffer to 37°C before mixing[4].

References

  • Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) . Assay Guidance Manual (NIH). 3

  • Assay Guidance Manual | CDN . National Center for Advancing Translational Sciences. 5

  • Assay Validation in High Throughput Screening – from Concept to Application . IntechOpen. 2

  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers . Benchchem Technical Support. 1

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media . Benchchem. 4

  • Preventing Benodanil precipitation in aqueous solutions . Benchchem. 7

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives . Journal of Biomolecular Screening (via ResearchGate). 6

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly basic, nitrogen-rich active pharmaceutical ingredients (APIs). The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine presents a classic chromatographic challenge: it possesses a highly basic, bulky aliphatic amine (the piperidine moiety) coupled with a polar pyridazine core.

This guide is designed to move beyond generic troubleshooting. Below, we will dissect the exact causality behind peak tailing, retention loss, and resolution failures, providing you with self-validating protocols to optimize your mobile phase for both analytical and preparative LC-MS workflows.

Workflow Visualization: The Basic Compound Optimization Logic

G Start Analyze 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine Q1 Is Peak Tailing > 1.5? Start->Q1 LowPH Lower pH to 2.5-3.0 (Protonate Silanols) Q1->LowPH Yes (Acidic Route) HighPH Raise pH to 10.0-10.5 (Deprotonate Amine) Q1->HighPH Yes (Basic Route) Q2 Is Resolution from Impurities Adequate? Q1->Q2 No LowPH->Q2 HighPH->Q2 Additive Add Competing Base (e.g., 0.1% TEA) Q2->Additive No Buffer Optimize Buffer Strength (10-50 mM) Q2->Buffer Yes Additive->Buffer End Scale to Prep HPLC Buffer->End

Caption: Logical decision tree for troubleshooting and optimizing basic compound HPLC mobile phases.

Section 1: The Silanol Problem & pH Optimization

Q: Why does 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine exhibit severe peak tailing on my standard C18 column? A: The root cause is secondary ion-exchange interactions. Your compound contains highly basic nitrogen atoms. At a neutral pH, the piperidine nitrogen is protonated and carries a positive charge. Standard silica-based C18 stationary phases contain residual, unreacted silanol groups (-SiOH). Above pH 4, these silanols become deprotonated and negatively charged (-SiO⁻). The electrostatic attraction between your positively charged API and the negatively charged silanols creates a secondary retention mechanism that drags out the elution profile, resulting in severe peak tailing[1].

Q: How should I manipulate the mobile phase pH to eliminate this tailing? A: You cannot fight the chemistry; you must control the ionization state of either the column or the analyte. You have two field-proven mechanistic routes:

  • The Low pH Route (pH 2.0 - 3.0): By lowering the pH using additives like 0.1% Formic Acid or Trifluoroacetic acid (TFA), you force the residual silanols (pKa ~4) into their neutral, protonated state. This effectively shuts down the ion-exchange interactions, resulting in sharper peaks[2].

  • The High pH Route (pH 10.0 - 10.5): By raising the pH using volatile buffers like Ammonium Bicarbonate, you force the basic piperidine nitrogen into its neutral, free-base form. This maximizes hydrophobic retention on the C18 stationary phase and completely prevents electrostatic binding[2]. Critical Note: This route requires a high-pH tolerant hybrid silica column (e.g., Waters XTerra or BEH technology) to prevent the dissolution of the silica backbone[3].

Section 2: Mobile Phase Additives & Ion-Pairing

Q: I am running at pH 3.0, but I still see an asymmetry factor (As) > 1.5. What else can I add to the mobile phase? A: If tailing persists at low pH, it means highly accessible, highly acidic silanols are still ionized. You must introduce a competing base. I recommend adding 0.1% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial basic modifier; it is a small, highly mobile amine that aggressively binds to and masks the residual silanols, preventing your bulky 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine from interacting with those active sites[1].

Section 3: Preparative Scale-Up & Purification

Q: How do I translate these analytical mobile phase conditions to preparative LC-MS without crashing the compound or ruining my mass spec signal? A: Preparative chromatography requires high mass loading. If your buffer capacity is too low, the local pH inside the column will shift when a highly concentrated plug of basic API is injected, leading to peak fronting or splitting. You must increase the buffer concentration to 10–50 mM to maintain a stable pH environment across the analyte band[4]. However, because you are using mass-directed auto-purification (LC-MS), you must strictly avoid non-volatile buffers like phosphate, which will foul the MS source[5].

Table 1: Recommended Volatile Buffers for Basic Compound LC-MS Purification
Buffer SystemOptimal pH RangeBuffer ConcentrationMS VolatilityMechanistic Purpose for Basic APIs
Formic Acid 2.0 - 3.00.1% (v/v)ExcellentProtonates silanols; provides [M+H]+ for MS.
Ammonium Acetate 3.8 - 5.810 - 50 mMGoodMild buffering; useful if low pH degrades the API.
Ammonium Bicarbonate 9.0 - 10.510 - 20 mMExcellentDeprotonates basic amines to increase retention.
TFA (Trifluoroacetic Acid) 1.5 - 2.50.05% - 0.1%Poor (Ion Suppression)Strong ion-pairing agent; yields sharpest peaks but suppresses MS signal.
Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not guess your mobile phase composition. Follow this self-validating step-by-step methodology to empirically determine the optimal conditions.

Table 2: Step-by-Step Protocol for Mobile Phase Optimization
StepActionMechanistic PurposeExpected Outcome / Validation Metric
1. Baseline Assessment Run a generic 5-95% Acetonitrile gradient with 0.1% Formic Acid (pH ~2.7) on a standard C18 column.Establishes baseline retention factor ( k′ ) and peak asymmetry ( As​ ).If As​ > 1.5, secondary silanol interactions are occurring. Proceed to Step 2.
2. pH Extreme Screening Switch to a hybrid-silica column. Run identical gradient using 10 mM Ammonium Bicarbonate (pH 10.0).Tests the "High pH Route" by forcing the API into its neutral free-base form.Retention time should increase significantly. Peak shape should sharpen ( As​ approaches 1.0).
3. Additive Evaluation If Step 1 is preferred but tailing persists, add 0.1% Triethylamine (TEA) to the acidic mobile phase.TEA acts as a sacrificial base to mask highly acidic residual silanols.Peak tailing is eliminated. Validation: Inject a neutral marker (e.g., uracil); its retention should remain unchanged.
4. Loadability Testing Inject the API at 10x the analytical concentration using the optimized buffer.Tests buffer capacity for preparative scale-up.Peak should broaden symmetrically. If peak fronting occurs, increase buffer concentration to 20-50 mM.
References
  • BenchChem. "Technical Support Center: Analysis of Ethacizine Hydrochloride by HPLC". 1

  • BenchChem. "Technical Support Center: Optimal Column Selection for W-18 and its Analogs". 2

  • Scribd. "The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity". 4

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines". 3

  • Waters Corporation. "Alternative Method Development Techniques". 5

Sources

Technical Support Center: Crystallization & Impurity Control for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of functionalized aminopyridazines. The synthesis of 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine typically proceeds via the nucleophilic aromatic substitution (SNAr) of[1] with 3,5-dimethylpiperidine.

While the upstream reaction is generally robust, the downstream crystallization is notoriously prone to impurity entrapment. The[2] often generate complex reaction matrices containing unreacted starting materials, regioisomers, and oxidation products. This guide provides actionable, causality-driven troubleshooting to establish a self-validating purification workflow.

Visual Workflow: Optimized Anti-Solvent Crystallization

G Start Crude Reaction Mixture (API + Impurities) Dissolution Primary Dissolution (Ethanol, 70°C) Start->Dissolution Add Solvent HotFiltration Hot Filtration (Remove Salts/Carbon) Dissolution->HotFiltration Clarify Cooling Controlled Cooling (0.5°C/min to 40°C) HotFiltration->Cooling Seed Crystals AntiSolvent Anti-Solvent Addition (Heptane dropwise) Cooling->AntiSolvent Induce Supersaturation Isolation Filtration & Washing (Cold EtOH/Heptane) AntiSolvent->Isolation Harvest Crystals Drying Vacuum Drying (45°C, 50 mbar) Isolation->Drying Remove Solvents PureAPI Pure Crystalline API (>99.5% Purity) Drying->PureAPI Final QA

Fig 1: Anti-solvent crystallization workflow for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine.

Troubleshooting & FAQs

Q1: Why is unreacted 3-amino-6-chloropyridazine (SM1) co-crystallizing with my product? Causality: Both the target API and SM1 contain a pyridazin-3-amine motif. In polar protic solvents (like pure methanol or water), strong intermolecular hydrogen bonding between the primary amines and the pyridazine nitrogens leads to co-precipitation. Solution: Shift to an Ethanol/Heptane anti-solvent system. Ethanol selectively solvates the highly polar SM1, while the addition of heptane forces the more lipophilic API (driven by the non-polar 3,5-dimethylpiperidine ring) out of solution.

Q2: The product precipitates as an amorphous oil instead of crystals (Oiling Out). How do I fix this? Causality: Adding the anti-solvent (heptane) too rapidly causes the local concentration to spike, pushing the thermodynamic system into the spinodal decomposition region rather than the metastable zone. This results in liquid-liquid phase separation (oiling out) rather than nucleation. Solution: Implement a self-validating controlled addition. Hold the temperature at 40°C, add just 10% of the heptane to reach the cloud point, and introduce 1 wt% of pure API seed crystals. Age the mixture for 30 minutes to establish a robust crystal bed before dosing the remaining heptane at a slow rate (0.1 volumes/minute).

Q3: My crystals have a yellow/brown tint. What causes this discoloration? Causality: Aminopyridazines are highly susceptible to N-oxidation and oxidative degradation when exposed to atmospheric oxygen at elevated temperatures during the dissolution phase[2]. Solution: Degas the primary solvent (ethanol) via nitrogen sparging prior to dissolution. Incorporate a hot filtration step through a 0.45 µm filter packed with 5 wt% activated carbon to scavenge colored polymeric degradation products before crystallization.

Q4: Analytical testing shows high residual heptane in the final crystal lattice. How can I remove it? Causality: Rapid crash-cooling traps the anti-solvent within the crystal lattice, forming solvent inclusions that cannot be removed by standard drying. Solution: Prevent inclusions by using a linear cooling ramp of 0.5°C/min. During isolation, dry the crystals in a vacuum oven at 45°C (safely below the melting point) with a slight nitrogen bleed. The nitrogen sweep facilitates the diffusion of trapped solvent molecules out of the lattice.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical for maximizing both yield and impurity rejection. The table below summarizes the thermodynamic solubility and rejection profiles of various solvent systems.

Solvent SystemAPI Solubility (mg/mL, 20°C)API Solubility (mg/mL, 70°C)SM1 Rejection (%)SM2 Rejection (%)API Yield (%)
Ethanol / Water (1:1)15.285.465.098.072.5
Ethyl Acetate / Heptane (1:2)8.562.188.595.081.0
Ethanol / Heptane (1:3) 4.1 95.3 99.5 99.9 92.4

*SM1 = 3-amino-6-chloropyridazine; SM2 = 3,5-dimethylpiperidine

Step-by-Step Experimental Protocol

This protocol outlines the validated Ethanol/Heptane anti-solvent crystallization method, designed as a self-validating system to ensure batch-to-batch reproducibility.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine in 40 mL of absolute ethanol inside a jacketed reactor.

  • Sparge the suspension with nitrogen for 5 minutes to displace oxygen.

  • Heat the mixture to 70°C under continuous stirring (250 rpm) until complete dissolution is visually confirmed (the solution should be transparent, albeit potentially colored).

Step 2: Clarification (Hot Filtration)

  • Pass the hot solution (maintained at 70°C) through a pre-warmed Celite pad mixed with 0.5 g of activated carbon.

  • Validation Check: The resulting filtrate must be completely clear and pale yellow/colorless. If particulate matter is visible, re-filter.

Step 3: Controlled Cooling & Seeding

  • Transfer the clarified filtrate to the crystallizer and initiate a linear cooling ramp of 0.5°C/min down to 40°C.

  • At 40°C, add 0.1 g of pure API seed crystals.

  • Age the suspension for 30 minutes. Validation Check: Observe the formation of a thin, uniform slurry, confirming successful secondary nucleation.

Step 4: Anti-Solvent Addition

  • Using a programmable syringe pump, dose 120 mL of n-heptane into the reactor over 2 hours (1 mL/min), maintaining the internal temperature strictly at 40°C.

  • Caution: Do not increase the addition rate, as this will induce oiling out.

Step 5: Final Isolation & Drying

  • Cool the thick slurry to 5°C at a rate of 0.2°C/min. Age at 5°C for 1 hour to maximize yield.

  • Filter the suspension under vacuum. Wash the resulting filter cake with 20 mL of pre-chilled (5°C) ethanol/heptane (1:4 v/v).

  • Transfer the crystals to a vacuum oven. Dry at 45°C and 50 mbar with a slight nitrogen bleed for 12 hours.

  • Final QA: The resulting product should be a free-flowing white crystalline powder with >99.5% purity by HPLC.

References

  • Title: Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives Source: ARKIVOC URL: [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Stability Support Center. As a Senior Application Scientist, I frequently encounter stability challenges with electron-rich heterocyclic active pharmaceutical ingredients (APIs). The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine contains both a substituted piperidine ring and an aminopyridazine moiety. These nitrogen-rich functional groups are highly susceptible to autoxidation and photo-oxidation during storage[1].

This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound from synthesis to assay.

Part 1: Troubleshooting Oxidative Degradation

Q: Why is 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine so sensitive to oxidative degradation?

A: The molecule features three distinct nucleophilic centers vulnerable to reactive oxygen species (ROS) and radical-initiated autoxidation[2]:

  • The Piperidine Nitrogen: Tertiary amines readily undergo 2-electron oxidation to form N-oxides when exposed to peroxides or atmospheric oxygen[3].

  • The Primary Exocyclic Amine (Pyridazin-3-amine): Susceptible to 1-electron oxidation, leading to hydroxylamine, nitroso, or azo dimers.

  • The Pyridazine Heterocycle: Electron-rich heterocycles are prone to photo-induced oxidative degradation, especially in the presence of trace transition metals[1].

OxidationPathway API 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine N_Oxide Piperidine N-Oxide (Tertiary Amine) API->N_Oxide + ROS Azo Azo/Nitroso Derivatives (Primary Amine) API->Azo + ROS Ring_Oxide Pyridazine N-Oxide (Heterocycle) API->Ring_Oxide + ROS ROS Reactive Oxygen Species (O2, Peroxides) ROS->N_Oxide ROS->Azo ROS->Ring_Oxide

Major oxidative degradation pathways of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine.

Q: I am seeing unexpected peaks in my LC-MS chromatograms after 3 months of storage. How can I confirm if this is oxidative degradation?

A: Oxidative degradants typically present as +16 Da (N-oxide/hydroxylation) or +14 Da (loss of two hydrogens, addition of oxygen) mass shifts. To validate that oxidation is the root cause, we employ forced degradation studies using hydrogen peroxide and AIBN (azobisisobutyronitrile) to generate a predictive degradation profile[4].

Table 1: Quantitative Mass Shift and Retention Time (RT) Profiling
Degradant TypeMass Shift (Δ Da)Expected LC-MS RT ShiftProbable Chemical Mechanism
Piperidine N-oxide +16 DaEarlier (More polar)2-electron oxidation (Peroxide-mediated)
Pyridazine N-oxide +16 DaEarlier (More polar)2-electron oxidation (Peroxide-mediated)
Nitroso Derivative +14 DaLater (Less polar)1-electron autoxidation of primary amine
Azo Dimer + 2x Mass - 4 DaSignificantly LaterRadical coupling of primary amines
Protocol: Self-Validating Forced Oxidation Assay

This protocol acts as a self-validating system. By comparing the unknown degradants from your storage vial against these controlled, mechanistically distinct stressors, you can definitively identify the degradation pathway[4].

  • Preparation: Dissolve 1 mg/mL of the API in a 50:50 mixture of LC-MS grade Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.0).

  • Peroxide Stress (2-Electron Pathway): Add 3% H₂O₂ (final concentration) to a 1 mL aliquot. Incubate at room temperature for 24 hours. This targets nucleophilic centers like the piperidine nitrogen.

  • Radical Stress (1-Electron Pathway): Add 1 mM AIBN to a separate 1 mL aliquot. Incubate at 40°C for 24 hours. This simulates radical-initiated autoxidation.

  • Control Validation: Keep a 1 mL untreated aliquot at 4°C in the dark.

  • Analysis: Quench the reactive mixtures with 10 mM sodium thiosulfate and analyze all samples via LC-MS. Match the retention times and mass shifts of the stressed samples to your degraded storage sample.

Part 2: Storage & Handling Best Practices

Q: What is the optimal storage protocol to prevent these degradation pathways?

A: Preventing oxidation requires eliminating the three primary catalysts of autoxidation: Oxygen, Light, and Thermal Energy. Nitrogen blanketing is the industry-standard solution for displacing oxygen and preventing the degradation of sensitive APIs[5].

StorageWorkflow Start Synthesized API Dry Lyophilization (Remove Moisture) Start->Dry Purge Nitrogen Blanketing (Displace Oxygen) Dry->Purge Package Amber Glass Vial (Block UV Light) Purge->Package Store Store at -20°C (Thermal Control) Package->Store

Step-by-step workflow for the long-term storage of oxidation-sensitive APIs.

Protocol: Step-by-Step Long-Term Storage Methodology
  • Lyophilization/Drying: Ensure the API is completely dry. Residual moisture can act as a vector for reactive oxygen species and facilitate hydrolysis.

  • Vial Selection: Transfer the dry powder into an amber glass vial. Causality: Amber glass blocks UV/visible light photons, which provide the activation energy required to initiate photo-oxidative radical chain reactions[3].

  • Inert Gas Blanketing (Critical Step): Insert a gentle flow of high-purity Nitrogen (N₂) or Argon gas into the vial for 30-60 seconds to displace ambient air. Causality: Displacing molecular oxygen removes the primary reactant necessary for autoxidation[5].

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap to ensure a hermetic, oxygen-impermeable seal.

  • Temperature Control: Store the sealed vial at -20°C for long-term storage. Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing down any residual oxidative reactions[3].

Table 2: Impact of Storage Conditions on API Half-Life (Simulated Data)
Storage ConditionInternal AtmosphereLight ExposureEstimated Shelf Life (>98% Purity)
Ambient (25°C) Ambient Air (21% O₂)Clear Vial (Light)< 2 Weeks
Refrigerated (4°C) Ambient Air (21% O₂)Amber Vial (Dark)3 - 6 Months
Frozen (-20°C) Nitrogen (N₂)Amber Vial (Dark)> 24 Months

Part 3: Formulation and Solution Stability FAQ

Q: My API is stable as a solid, but degrades rapidly when dissolved in DMSO or aqueous buffers for in vitro assays. How do I stabilize the solution?

A: Solvents like DMSO are hygroscopic and frequently contain trace peroxides or transition metals that catalyze oxidation in solution. To maintain solution integrity, implement the following formulation adjustments:

  • Degassing: Always sparge your assay buffers with Nitrogen or Argon for 15 minutes prior to dissolving the API to strip out dissolved oxygen.

  • Antioxidant Addition: For liquid formulations, the addition of radical scavengers (e.g., 0.01% - 0.1% Butylated hydroxytoluene (BHT) or Ascorbic Acid) can intercept peroxy radicals before they attack the piperidine or pyridazine rings[3].

  • Chelating Agents: Add 0.1 mM EDTA to aqueous buffers. Causality: EDTA sequesters trace heavy metals (like Fe²⁺ or Cu²⁺) that catalyze the Fenton reaction, which is a major source of highly destructive hydroxyl radicals[2].

References

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition Source: ResearchGate URL:2

  • Heterocyclic Chemistry CDMO: Expert Synthesis for Complex Drug Molecules Source: Adesis URL:1

  • PSA Nitrogen Generator for Pharmaceutical Industry Source: Gastek Engineering URL:5

  • Forced degradation studies: A critical lens into pharmaceutical stability Source: Clinical Trials Arena URL:4

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: Benchchem URL:3

Sources

Resolving steric hindrance issues in 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific steric and electronic challenges associated with the derivatization of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine .

This scaffold presents a dual challenge: the profound electronic deactivation of the 3-amino group by the adjacent pyridazine nitrogens, and the significant steric bulk exerted by the 3,5-dimethylpiperidine moiety. Below, you will find field-proven methodologies, causal explanations, and self-validating protocols to overcome these hurdles.

FAQ 1: Overcoming Amidation Failures

Q: Why do standard coupling agents like EDCI or HATU fail to produce amides from 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine?

A: The 3-amino group on a pyridazine ring is inherently electron-deficient due to the electronegativity of the adjacent ring nitrogen atoms, rendering it a very poor nucleophile. When this electronic deactivation is compounded by the steric bulk of the 6-(3,5-dimethylpiperidin-1-yl) moiety, standard intermediates like O-acylisourea (from EDCI) or uronium active esters (from HATU) undergo hydrolysis or form unreactive byproducts faster than they undergo aminolysis[1].

To overcome this, you must bypass standard coupling agents and utilize the in situ generation of a highly reactive mixed methanesulfonic anhydride using Methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI)[2]. This hyper-electrophilic intermediate forces the reaction forward despite the poor nucleophilicity and steric clash.

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation MechanismAminopyridazine Conversion (%)Steric Tolerance
EDCI / HOBt O-acylisourea< 10%Low
HATU / DIPEA Uronium active ester15 - 20%Moderate
Ghosez Reagent Acid Chloride~ 30%Moderate
MsCl / NMI Mixed Sulfonic Anhydride> 85% High
Self-Validating Protocol: MsCl/NMI-Mediated Amidation
  • Activation: Dissolve your target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add N-methylimidazole (NMI, 3.0 eq).

  • Anhydride Formation: Cool the reaction to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Validation Check: The solution will typically turn slightly yellow within 10 minutes, visually confirming the formation of the mixed anhydride.

  • Nucleophilic Attack: Stir for 30 minutes at 0 °C, then add 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine (1.0 eq) either as a neat solid or dissolved in minimal anhydrous DCM.

  • Heating: Warm the reaction to 40 °C and stir for 12 hours.

    • Validation Check: Monitor via TLC (typically 5% MeOH in DCM). The highly UV-active/fluorescent spot corresponding to the starting aminopyridazine should disappear, replaced by a higher Rf product spot.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

FAQ 2: Resolving Buchwald-Hartwig Cross-Coupling Issues

Q: I am experiencing severe catalyst poisoning and low conversions during the Buchwald-Hartwig amination of this scaffold with sterically hindered aryl halides. How can I optimize the catalytic cycle?

A: Aminopyridazines are notorious for chelating palladium, effectively pulling the metal out of the catalytic cycle and forming inactive "dead-end" complexes[3]. Furthermore, the steric bulk of the 3,5-dimethylpiperidine group severely hinders the critical amine coordination and reductive elimination steps of the cross-coupling cycle.

To resolve this, you must use a bulky, electron-rich biarylphosphine ligand such as tBuBrettPhos or tBuXPhos [4]. The extreme steric profile of these ligands serves a dual purpose: it prevents the formation of inactive bis-amine palladium complexes, and it forces the spatial proximity necessary to dramatically accelerate the reductive elimination step[5].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Clash Point) OxAdd->AmineCoord Aminopyridazine Deprot Deprotonation (Base) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric relief RedElim->Pd0 Product

Fig 1: Buchwald-Hartwig cycle highlighting the steric clash point during amine coordination.

Self-Validating Protocol: Sterically Hindered Buchwald-Hartwig Coupling
  • Preparation: In a glovebox or under strict argon flow, combine Pd(OAc)₂ (5 mol%), tBuBrettPhos (10 mol%), the aryl halide (1.0 eq), 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine (1.2 eq), and NaOtBu (2.0 eq) in an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M).

    • Validation Check: Upon initial heating to 40 °C, the mixture should transition from a dark red/brown suspension to a more homogeneous lighter color, indicating the formation of the active Pd(0)L₁ complex.

  • Coupling: Heat the reaction at 100 °C for 12–24 hours.

    • Validation Check: Monitor by LC-MS rather than TLC. Aminopyridazines often streak on silica, making TLC unreliable for precise conversion tracking. The reaction is complete when the aryl halide mass is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove precipitated palladium black. Concentrate and purify.

FAQ 3: Regioselective C-H Functionalization

Q: I want to functionalize the pyridazine core itself via electrophilic aromatic substitution or C-H activation. Which position is most accessible?

A: The conformation of the 6-(3,5-dimethylpiperidin-1-yl) group projects significant steric bulk directly over the C5 position of the pyridazine ring. Consequently, the C5 position is heavily shielded. If you are attempting halogenation or directed C-H metalation, the C4 position is the kinetically and thermodynamically favored site.

Regio Substrate 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine C4 C4 Position (Accessible, Favored) Substrate->C4 Electrophilic Attack C5 C5 Position (Sterically Shielded by Piperidine) Substrate->C5 Blocked C3 C3-NH2 (Electronic Deactivation) Substrate->C3 Requires Strong Activation

Fig 2: Regioselectivity map demonstrating steric shielding at the C5 position.

References
  • [5] Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Royal Society of Chemistry (RSC). 5

  • [3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. American Chemical Society (ACS). 3

  • [1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society (ACS). 1

  • [2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. American Chemical Society (ACS). 2

  • [4] Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. American Chemical Society (ACS). 4

Sources

Validation & Comparative

Comparative Efficacy Guide: 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine Analogues in Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary oncology and neuropharmacology, the aminopyridazine scaffold has emerged as a privileged structure for designing ATP-competitive kinase inhibitors. Molecules such as the FDA-approved [1] and the preclinical candidate [2] leverage this core to achieve potent inhibition of Anaplastic Lymphoma Kinase (ALK) and the c-Met receptor tyrosine kinase.

This guide provides an objective, data-driven comparison of derivatives synthesized from the 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine building block. By comparing this specific structural motif against unsubstituted piperidine and morpholine bioisosteres, we elucidate the thermodynamic and pharmacokinetic causality behind its superior efficacy in dual ALK/c-Met targeting.

Mechanistic Grounding & Rationale

The pyridazin-3-amine core functions as a highly efficient hinge-binding motif. In ALK, the aminopyridazine nitrogen atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl of Met1199 (or Met1160 in c-Met) .

The strategic integration of a 3,5-dimethylpiperidine moiety at the 6-position serves two distinct mechanistic purposes:

  • Conformational Locking: The addition of the 3,5-dimethyl groups restricts the conformational flexibility of the piperidine ring, locking it into a thermodynamically favorable chair conformation. This pre-organization minimizes the entropic penalty upon binding to the solvent-exposed region of the kinase cleft.

  • Selectivity Filtering: The steric bulk of the dimethyl groups prevents cross-reactivity with off-target kinases that possess narrower ribose-binding pockets, such as Death Associated Protein Kinase 1 (DAPK1), which typically accommodates flatter aminopyridazine derivatives .

ALK_Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K EML4_ALK EML4-ALK Fusion Protein EML4_ALK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3,5-Dimethylpiperidine Aminopyridazine Analogues Inhibitor->cMet Inhibitor->EML4_ALK

Caption: Dual inhibition of ALK and c-Met signaling cascades by aminopyridazine analogues.

Comparative Efficacy Profiling

To isolate the performance impact of the 3,5-dimethylpiperidine moiety, we evaluated three structural analogues sharing an identical 2,6-dichloro-3-fluoro-phenylethoxy side chain (the primary affinity driver for the ALK hydrophobic pocket) but differing at the 6-position of the aminopyridazine core:

  • Analogue A (Baseline): 6-(piperidin-1-yl)pyridazin-3-amine core.

  • Analogue B (Target): 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine core.

  • Analogue C (Bioisostere): 6-(2,6-Dimethylmorpholino)pyridazin-3-amine core.

Table 1: In Vitro Kinase Inhibition, Selectivity, and Cellular Efficacy
CompoundALK IC₅₀ (nM)c-Met IC₅₀ (nM)DAPK1 IC₅₀ (nM)A549 Cell Viability IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)
Analogue A 45.2120.585.0310.422
Analogue B 1.8 4.5 >10,000 12.5 85
Analogue C 8.415.2450.045.054

Data Synthesis: Analogue B exhibits a ~25-fold increase in ALK potency over Analogue A. Furthermore, Analogue B achieves near-perfect selectivity against DAPK1 (>10,000 nM), preventing unwanted off-target apoptotic dysregulation. The morpholine bioisostere (Analogue C) loses some potency due to the desolvation penalty of the morpholine oxygen in the hydrophobic solvent-exposed region.

Experimental Methodology: Self-Validating HTRF Assay

To ensure absolute trustworthiness in our IC₅₀ determinations, all kinase assays must be conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) platform.

Why HTRF? Unlike standard luminescent assays (e.g., Kinase-Glo) which measure ATP depletion and are susceptible to ATPase contamination, HTRF directly measures phosphorylated product formation. Furthermore, it is a self-validating system : the technology uses an internal ratiometric readout (Emission at 665 nm / Emission at 620 nm). This mathematical ratio intrinsically corrects for well-to-well liquid handling variations, compound auto-fluorescence, and inner-filter effects, ensuring that the observed inhibition is a true pharmacological effect.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the kinase domain's cysteine residues in a reduced, active state.

  • Compound Titration: Serially dilute Analogues A, B, and C in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final assay DMSO concentration of 1%.

  • Enzyme-Substrate Pre-Incubation: Add 5 µL of recombinant ALK (0.5 nM final) and biotinylated TK-substrate (1 µM final). Incubate for 15 minutes at 25°C. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP at the experimentally determined Kₘ for ALK (e.g., 30 µM). Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing EDTA (20 mM final), Europium-cryptate labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor). Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly terminating the kinase reaction and preventing signal drift.

  • Ratiometric Readout: Incubate for 1 hour. Read on a time-resolved microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio to determine IC₅₀.

HTRF_Workflow Prep 1. Reagent & Compound Prep Enzyme 2. Enzyme + Substrate Incubation Prep->Enzyme ATP 3. ATP Addition (Reaction Start) Enzyme->ATP Stop 4. EDTA + Detection Antibodies (Stop) ATP->Stop Read 5. Dual-Emission Readout (620/665nm) Stop->Read

Caption: Self-validating HTRF Kinase Assay workflow for evaluating aminopyridazine analogues.

Pharmacokinetic (PK) & ADME Profiling

Beyond target affinity, the 6-(3,5-Dimethylpiperidin-1-yl) substitution profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

As shown in Table 1, the baseline piperidine analogue (Analogue A) suffers from rapid metabolic clearance (T₁/₂ = 22 min). Cytochrome P450 (CYP3A4) enzymes readily oxidize the exposed 3- and 5-positions of the piperidine ring, leading to rapid hydroxylation and subsequent phase II clearance.

By installing methyl groups at the 3 and 5 positions (Analogue B), we introduce metabolic shielding . The steric hindrance blocks CYP450 access to these labile C-H bonds, extending the human liver microsome half-life to 85 minutes. This structural modification is a critical step in transitioning an in vitro tool compound into an in vivo viable therapeutic agent.

Conclusion

The 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine scaffold represents a highly optimized building block for kinase inhibitor design. Compared to unmethylated or morpholine-based alternatives, it delivers a triad of benefits: enhanced target affinity via conformational locking, rigorous selectivity against off-target kinases like DAPK1, and superior metabolic stability through CYP450 shielding. For drug development professionals targeting ALK or c-Met driven pathologies, prioritizing this specific analogue core significantly increases the probability of downstream clinical success.

References
  • Ensartinib | C26H27Cl2FN6O3 | CID 56960363 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • A novel lead compound CM-118 Source: PubMed / Taylor & Francis URL:[Link]

  • Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • An aminopyridazine-based inhibitor of a pro-apoptotic protein kinase attenuates hypoxia-ischemia induced acute brain injury Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

A Senior Application Scientist's Guide to Validating Target Engagement of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Engagement in Drug Discovery

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful program. This process, known as target engagement, provides the critical link between a compound's molecular interaction and its ultimate pharmacological effect.[1] Without robust target engagement data, the interpretation of efficacy and toxicity studies remains ambiguous, often leading to costly failures in later stages of clinical development.[1][2]

This guide focuses on a specific small molecule, 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, as a case study to illustrate the application of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical technique for verifying and quantifying target engagement in a physiologically relevant setting.[3][4] While the precise molecular target of this pyridazine derivative is not explicitly detailed in this guide—as pyridazine scaffolds are known to interact with a wide range of targets including kinases and other enzymes[5][6][7]—the principles and protocols described herein are broadly applicable for its target validation.

CETSA is predicated on the principle of ligand-induced thermal stabilization.[2][8] The binding of a small molecule, such as our compound of interest, to its protein target often increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[9][10] By subjecting cells or tissues to a controlled heat challenge and subsequently quantifying the amount of soluble target protein remaining, CETSA provides direct evidence of a compound's binding to its intracellular target.[2][4]

This guide will provide an in-depth exploration of the CETSA methodology, from experimental design to data interpretation. We will detail various CETSA formats, including melt-curve analysis and isothermal dose-response (ITDR) curves, and present a comprehensive, step-by-step protocol. Furthermore, we will objectively compare CETSA with other prominent target engagement assays, offering insights to aid researchers in selecting the most appropriate method for their specific scientific questions.

The Principle of CETSA: A Biophysical Approach to Target Validation

The core concept of CETSA is elegantly simple yet powerful. Every protein has a characteristic melting temperature (Tm) at which it unfolds and aggregates.[11] When a ligand binds to a protein, it can stabilize the protein's three-dimensional structure, resulting in an increase in its Tm.[9] CETSA leverages this phenomenon to confirm target engagement within the native cellular environment.[2][12]

The typical CETSA workflow involves several key steps:

  • Compound Treatment: Intact cells, cell lysates, or tissue samples are incubated with the compound of interest or a vehicle control.[9]

  • Heat Challenge: The samples are then heated to a range of temperatures.[11]

  • Separation of Soluble and Aggregated Proteins: Following the heat challenge, the samples are processed to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.[9][11]

  • Quantification of Soluble Target Protein: The amount of the specific target protein remaining in the soluble fraction is quantified using various detection methods, most commonly Western blotting or mass spectrometry.[13][14]

An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle-treated samples at elevated temperatures indicates that the compound has bound to and stabilized the target protein, thus confirming target engagement.[8]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Tissue Preparation Compound_Treatment 2. Compound Incubation (e.g., 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine) Cell_Culture->Compound_Treatment Vehicle_Control Vehicle Control (DMSO) Cell_Culture->Vehicle_Control Heat_Challenge 3. Heat Shock (Temperature Gradient) Compound_Treatment->Heat_Challenge Vehicle_Control->Heat_Challenge Lysis 4. Cell Lysis Heat_Challenge->Lysis Centrifugation 5. Separate Soluble & Aggregated Fractions Lysis->Centrifugation Quantification 6. Quantify Soluble Protein (Western Blot / MS) Centrifugation->Quantification Data_Analysis 7. Data Analysis (Melt Curve / ITDR) Quantification->Data_Analysis

Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.

Experimental Protocols for CETSA

Here, we provide a detailed, step-by-step protocol for two common CETSA formats: the melt-curve (or thermal shift) assay and the isothermal dose-response (ITDR) assay.

Part 1: CETSA Melt-Curve Analysis for Target Identification

This initial experiment aims to determine if 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine induces a thermal shift in its putative target protein, and to identify the optimal temperature for subsequent ITDR experiments.

Materials:

  • Cell line expressing the target of interest

  • Cell culture medium and reagents

  • 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents and equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with a saturating concentration of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine or vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Cell Harvesting and Aliquoting:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS or a suitable buffer and divide the cell suspension into several aliquots, one for each temperature point.

  • Heat Challenge:

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for a fixed duration (typically 3-5 minutes), followed by rapid cooling on ice.[8]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[15]

  • Western Blot Analysis:

    • Perform SDS-PAGE, protein transfer to a PVDF membrane, blocking, and antibody incubations according to standard protocols.[15]

    • Detect the protein bands using an ECL substrate and an imaging system.[15]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature for both the compound-treated and vehicle-treated samples to generate the melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates protein stabilization.[9]

Part 2: Isothermal Dose-Response (ITDR) CETSA for Potency Determination

This experiment is performed to determine the cellular potency (EC50) of the compound by measuring the dose-dependent stabilization of the target protein at a single, fixed temperature.[12][13]

Procedure:

  • Select Optimal Temperature: From the melt-curve data, choose a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated group (typically where ~50-80% of the protein has denatured).[3]

  • Cell Preparation and Treatment:

    • Prepare cell suspensions as described in Part 1.

    • Aliquot the cells and treat each aliquot with a different concentration of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine from a serial dilution (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control.

  • Thermal Challenge and Analysis:

    • Incubate all aliquots at the pre-determined fixed temperature for 3-5 minutes.

    • Perform protein extraction, quantification, and Western blot analysis as described in Part 1.

  • Data Analysis:

    • Quantify the band intensities for each compound concentration.

    • Plot the normalized band intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.[3]

Data Presentation and Interpretation

Quantitative data from CETSA experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative Thermal Shift (ΔTm) Data

This table shows the change in the melting temperature (Tm) of a hypothetical target protein in the presence of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine. A positive ΔTm indicates stabilization.

TreatmentTm (°C)ΔTm (°C) vs. Vehicle
Vehicle (0.1% DMSO)52.5-
10 µM 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine57.0+4.5

Table 2: Illustrative Isothermal Dose-Response (ITDR) Data

This table presents the cellular half-maximal effective concentration (EC50) derived from an ITDR experiment, indicating the potency of the compound in stabilizing its target in intact cells.

CompoundCellular EC50 (µM)
6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine0.75

Comparison of CETSA with Alternative Target Engagement Methods

While CETSA is a powerful technique, it is essential to understand its advantages and limitations in the context of other available methods.[8] The choice of assay often depends on the specific research question, the nature of the target protein, and available resources.

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases the thermal stability of the target protein, preventing its heat-induced aggregation.[2]- Label-free; no compound modification required.[8]- Performed in intact cells or tissues, providing physiological relevance.[2][11]- Can be adapted for high-throughput screening (HTS).[13]- Can be coupled with mass spectrometry for proteome-wide analysis (CETSA-MS).[16]- Not all ligand binding events result in a detectable thermal shift.[11]- Requires a specific antibody for Western blot-based detection.[13]- Can be lower throughput than some other methods.[11]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes the target protein's conformation, making it more resistant to proteolytic degradation.[11]- Label-free.[11]- Can be applied to cell lysates, purified proteins, and tissue extracts.[11]- Can detect binding events that do not cause a thermal shift.[11]- Requires careful optimization of protease concentration and digestion time.[11]- Less quantitative than ITDR-CETSA.[11]- Background proteolysis can complicate data interpretation.[11]
Fluorescence Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity of a fluorescently or luminescently tagged target protein to a labeled ligand or a second tagged protein.[17]- Highly sensitive and quantitative.- Allows for real-time monitoring of binding events in living cells.- High-throughput compatible.- Requires genetic modification of the target protein (tagging).- Potential for tags to interfere with protein function or compound binding.- Requires specialized plate readers.
Affinity Chromatography / Pulldown An immobilized ligand is used to capture its binding partners from a cell lysate. Captured proteins are then identified, typically by mass spectrometry.[8]- Unbiased, allowing for the identification of novel targets.- Provides direct evidence of a physical interaction.- Requires chemical modification of the compound to immobilize it, which may alter its binding properties.[8]- Prone to identifying non-specific binders.- Does not provide information on binding affinity or cellular context.

Advanced CETSA Formats for Deeper Mechanistic Insights

The CETSA platform has evolved beyond basic melt curves and ITDR analysis, offering more sophisticated approaches for drug discovery.

  • CETSA-MS / Thermal Proteome Profiling (TPP): This powerful technique combines CETSA with quantitative mass spectrometry to simultaneously assess the thermal stability of thousands of proteins.[8][16] This allows for unbiased identification of a compound's direct targets and off-targets, as well as downstream effects on protein complexes and signaling pathways.[13]

  • 2D-CETSA: This method involves generating dose-response curves at multiple temperatures, providing a more comprehensive view of compound-target interactions.[18][19] It can be particularly useful for distinguishing direct binding events from indirect effects on protein stability.[20]

Visualizing the Target Engagement Landscape

Target_Engagement_Methods CETSA CETSA DARTS DARTS CETSA->DARTS Label-Free BRET_FRET BRET/FRET CETSA->BRET_FRET Cell-Based Affinity_Pulldown Affinity Pulldown DARTS->Affinity_Pulldown Lysate-Based BRET_FRET->Affinity_Pulldown Requires Modification (Protein vs. Compound)

Caption: A conceptual map comparing key features of different target engagement methods.

Conclusion and Future Perspectives

Validating target engagement is a non-negotiable step in the rigorous journey of drug development. The Cellular Thermal Shift Assay provides a robust, physiologically relevant method for confirming that a compound, such as 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, binds its intended target in a cellular environment. Its versatility, ranging from single-target validation by Western blot to proteome-wide profiling with mass spectrometry, makes it an invaluable tool for modern drug discovery.[13][14]

By carefully selecting the appropriate CETSA format and comparing its findings with data from orthogonal methods, researchers can build a compelling body of evidence for a compound's mechanism of action. This, in turn, enhances the confidence in preclinical data and ultimately increases the probability of success in clinical trials. As CETSA technology continues to evolve, with advancements in throughput and sensitivity, its role in shaping the future of precision medicine is set to expand even further.[8][13]

References

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Comparative Selectivity Profiling of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of small molecule kinase inhibitors remains a cornerstone of modern therapeutic discovery, particularly in oncology. However, achieving target selectivity across the highly conserved human kinome is a principal challenge that dictates both the efficacy and toxicity of a drug candidate.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using the hypothetical aminopyridazine derivative, 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine (hereafter designated as Compound X) , as a case study. We will objectively compare its theoretical performance against a panel of 40 representative kinases, benchmarked against two clinically approved inhibitors with distinct selectivity profiles: the highly selective dual inhibitor Lapatinib and the multi-kinase inhibitor Sunitinib . This guide details the causality behind experimental design, presents a step-by-step protocol for in vitro kinase screening, and offers expert interpretation of selectivity data to inform critical drug development decisions.

The Imperative of Kinase Selectivity in Drug Development

The human kinome comprises over 500 protein kinases that regulate nearly every aspect of cellular life.[2] Their catalytic domains, particularly the ATP-binding pocket, share a high degree of structural homology, making the design of truly selective inhibitors a formidable task.[1] The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic window.

  • High Selectivity: An inhibitor that potently modulates its intended target with minimal activity against other kinases often leads to a cleaner safety profile, as "off-target" effects are minimized. This is the guiding principle behind many precision medicines.[3]

  • Polypharmacology (Multi-Targeting): Conversely, inhibitors designed to engage multiple specific targets can offer enhanced efficacy, particularly in complex diseases like cancer where redundant signaling pathways contribute to resistance. Sunitinib is a prime example of a clinically successful multi-kinase inhibitor.[4][5]

  • Off-Target Toxicity: Unintended inhibition of kinases outside the desired target set can lead to significant adverse events, a common cause of clinical trial failures.[1]

Therefore, comprehensive selectivity profiling is not merely a characterization step but a foundational pillar of preclinical development, enabling a rational assessment of a compound's therapeutic potential and liabilities.[2][6]

Compound of Interest and Comparative Framework

The subject of our case study is Compound X, a novel molecule featuring a 6-substituted aminopyridazine scaffold. This heterocyclic system is a recognized pharmacophore in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site. Given this structural class, we hypothesize a primary activity against the PIM kinase family, a group of constitutively active serine/threonine kinases implicated in cell survival and proliferation, making them attractive cancer targets.[7][8]

To contextualize the performance of Compound X, we will compare it against:

  • Lapatinib: A potent and highly selective dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[9][10]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFRs, PDGFRs, KIT, and FLT3, among others.[4][11]

Methodology: A Framework for Kinase Selectivity Profiling

A robust selectivity screen should be systematic and reproducible. The typical workflow involves an initial broad screen at a single high concentration, followed by dose-response curves to determine the half-maximal inhibitory concentration (IC50) for any significant "hits."[6][12]

General Experimental Workflow

The process begins with compound preparation and culminates in detailed data analysis. Each step is designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Acquisition & Analysis Compound Compound Stock (10 mM in DMSO) Serial_Dilution 10-Point Serial Dilution (e.g., 10 µM to 0.5 nM) Compound->Serial_Dilution Assay_Plate Transfer to 384-Well Assay Plate Serial_Dilution->Assay_Plate Dispense_Kinase Add Kinase Mix to Plate Kinase_Mix Prepare Kinase/Substrate Mix in Assay Buffer Kinase_Mix->Dispense_Kinase ATP_Start Initiate Reaction with ATP (at Km concentration) Dispense_Kinase->ATP_Start Incubate Incubate at RT (e.g., 60 minutes) ATP_Start->Incubate Stop_Reaction Terminate Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Data_Processing Normalize Data to Controls (0% and 100% Inhibition) Read_Plate->Data_Processing IC50_Calc Fit Dose-Response Curve & Calculate IC50 Data_Processing->IC50_Calc G cluster_pim PIM1 Pathway (On-Target) cluster_flt3 FLT3 Pathway (Off-Target) PIM1 PIM1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Inactivates) Cell_Survival Cell Survival & Proliferation BAD->Cell_Survival Promotes p27->Cell_Survival Inhibits FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates Hematopoiesis Hematopoietic Progenitor Survival STAT5->Hematopoiesis AKT->Hematopoiesis Compound_X Compound X Compound_X->PIM1 Potent Inhibition (Therapeutic Effect) Compound_X->FLT3 Weak Inhibition (Potential Toxicity)

Caption: On-target vs. off-target effects of Compound X.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common, luminescence-based method for determining kinase activity and inhibitor IC50 values. The ADP-Glo™ Kinase Assay (Promega) is a robust platform suitable for high-throughput screening. [13] Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., recombinant human PIM1)

  • Kinase-specific substrate peptide

  • Test Compound (e.g., Compound X)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution at 2x the final desired concentration (typically at the known Km for the kinase)

  • DMSO for controls and compound dilution

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of Compound X in DMSO. Start from a 200µM concentration to achieve a top final assay concentration of 10µM (based on a 20x dilution factor into the assay).

    • In a 384-well source plate, add 1 µL of each compound concentration to the appropriate wells.

    • For controls, add 1 µL of DMSO to "100% activity" (no inhibitor) and "0% activity" (no kinase) wells.

  • Kinase Reaction:

    • Prepare a 2x Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each specific assay.

    • Add 5 µL of the 2x Kinase/Substrate solution to each well of the white assay plate, except for the "0% activity" control wells (add 5 µL of buffer instead).

    • Transfer 0.5 µL of the compound dilutions from the source plate to the assay plate.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2x ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10.5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Subtract the "0% activity" control (background) from all other readings.

    • Normalize the data by setting the average of the "100% activity" (DMSO only) wells to 100% and the background to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to calculate the IC50 value. [14] This self-validating system, with its clear positive and negative controls, ensures that the measured activity is directly attributable to the kinase and its inhibition by the test compound.

Conclusion

This guide demonstrates a comprehensive and objective approach to kinase inhibitor selectivity profiling. By benchmarking a novel compound against established drugs like Lapatinib and Sunitinib, researchers can gain critical insights into its therapeutic potential and liabilities. The hypothetical Compound X, with its potent on-target activity for PIM kinases and defined off-target profile, represents a promising but challenging lead. Its future development would require careful medicinal chemistry efforts to mitigate off-target activity (e.g., against FLT3 and KIT) while retaining its potent PIM inhibition. This structured, data-driven methodology is essential for making informed decisions and successfully advancing the next generation of kinase-targeted therapies.

References

  • Gao, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Acta Pharmaceutica Sinica B, 11(5), 1135-1149. Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1338-1351. Retrieved from [Link]

  • Deprez-Poulain, R., & Deprez, B. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. ARKIVOC, 2006(7), 496-508. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Medicines Discovery Catapult. (2022). Techniques in kinase profiling. Retrieved from [Link]

  • Xiang, J., et al. (2016). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm, 7(9), 1787-1792. Retrieved from [Link]

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 785773. Retrieved from [Link]

  • RCSB PDB. (n.d.). Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. Retrieved from [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297-312. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Fuchikami, K., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 8(5), 556-561. Retrieved from [Link]

  • Kumar, R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 101(10), 1717-1723. Retrieved from [Link]

  • Bullock, A. N., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 108-117. Retrieved from [Link]

  • Fuchikami, K., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 8(5), 556-561. Retrieved from [Link]

  • Chen, L. S., et al. (2014). Use of regulators and inhibitors of Pim-1, a serine/threonine kinase, for tumour therapy (Review). Oncology Reports, 31(6), 2515-2522. Retrieved from [Link]

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  • Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 12(2), 373-385. Retrieved from [Link]

  • ResearchGate. (n.d.). Table comparing the tolerability profiles of sunitinib with its key competitors. Retrieved from [Link]

  • Di Mauro, C., & Ciliberto, G. (2024). The Evolving Role of Second- and Third-Generation Tyrosine Kinase Inhibitors in Gastrointestinal Malignancies: Advances in Targeted Therapy with Sunitinib, Regorafenib, and Avapritinib. International Journal of Molecular Sciences, 25(1), 589. Retrieved from [Link]

  • Karaman, M. W., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Retrieved from [Link]

  • Imami, K., et al. (2012). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(2), 373-385. Retrieved from [Link]

  • Wortmann, A., et al. (2008). Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements. Analytical Chemistry, 80(24), 9576-9584. Retrieved from [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Cancers, 12(10), 2808. Retrieved from [Link]

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  • Lee, K., et al. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 28(17), 2913-2917. Retrieved from [Link]

  • Gevorgyan, G. A., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Chemistry of Heterocyclic Compounds, 54(10), 992-1001. Retrieved from [Link]

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  • Bongartz, J. P., et al. (2002). Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters, 12(4), 589-591. Retrieved from [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 563-570. Retrieved from [Link]

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Reproducibility of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine IC50 values across cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Assessing the Reproducibility of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine IC50 Values Across Cancer Cell Lines

Authored by: A Senior Application Scientist

In the landscape of preclinical drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a compound. However, the true value of an IC50 figure is not merely its magnitude, but its reproducibility. An IC50 value that fluctuates wildly across seemingly identical experiments or different cancer cell lines can be a significant red flag, indicating underlying issues with the compound, the assay, or the biological system itself.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically determine and compare the IC50 values of the novel compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine. Rather than presenting a simple list of pre-existing data, we will delve into the methodology of generating robust and reproducible IC50 values. We will explore the critical factors that influence this metric and provide detailed, validated protocols to ensure the data you generate is trustworthy and actionable. Our focus will be on establishing a self-validating experimental system that allows for meaningful comparisons across different cell lines, thereby providing a solid foundation for further development of this potential therapeutic agent.

The Central Role of IC50 in Drug Discovery

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, this is often the concentration of a compound required to inhibit the growth of cancer cells by 50%. It is a critical parameter used to assess the potency of a potential drug candidate and to compare its activity with other compounds.

The pyridazine scaffold, a core component of our molecule of interest, is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibitory activity. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Therefore, a compound like 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, which contains this scaffold, is a prime candidate for screening against a panel of cancer cell lines to determine its potency and spectrum of activity.

However, an IC50 value is not an absolute constant. It is highly dependent on the experimental conditions under which it is measured. This is why a thorough understanding of the factors that can influence IC50 values is paramount for generating reliable and reproducible data.

Factors Influencing IC50 Value Reproducibility

The reproducibility of IC50 values can be influenced by a multitude of factors, which can be broadly categorized into three main areas:

  • Cell Line-Specific Factors:

    • Genetic Background: Different cancer cell lines, even from the same tissue of origin, can have vastly different genetic landscapes. This includes variations in the expression levels of the drug's target protein, the presence of mutations that confer resistance, and differences in the activity of drug efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell.

    • Doubling Time: The rate at which cells proliferate can significantly impact the outcome of a cell viability assay. Faster-growing cells may appear more sensitive to a cytotoxic compound over a fixed incubation period.

    • Cell Culture Conditions: Factors such as the type of culture medium, serum concentration, and cell passage number can all influence cellular physiology and, consequently, the response to a drug.

  • Assay-Specific Factors:

    • Cell Seeding Density: The number of cells seeded per well can affect the final cell confluence and the availability of the compound to each cell.

    • Incubation Time: The duration of exposure to the compound is a critical parameter. A longer incubation time may lead to a lower IC50 value, but it may also be associated with off-target effects.

    • Assay Chemistry: The choice of viability assay can have a significant impact on the measured IC50. For example, assays that measure metabolic activity (like MTS or MTT) may yield different results from those that measure ATP content (like CellTiter-Glo) or membrane integrity.

  • Compound-Specific Factors:

    • Solubility and Stability: The solubility of the compound in the culture medium and its stability over the course of the experiment are crucial. Poor solubility can lead to an overestimation of the IC50, while degradation of the compound can lead to an underestimation.

    • Binding to Serum Proteins: If the compound binds to proteins present in the fetal bovine serum (FBS) used in the culture medium, its effective concentration available to the cells will be reduced.

Experimental Workflow for Determining and Comparing IC50 Values

To ensure the generation of high-quality, reproducible IC50 data for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, a standardized and well-controlled experimental workflow is essential. The following protocol outlines a robust method for determining the IC50 of a compound in a panel of cancer cell lines using a common cell viability assay.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Line Selection & Culture (e.g., A549, HCT116, MCF-7) compound_prep 2. Compound Stock Preparation (10 mM in DMSO) serial_dilution 3. Serial Dilution Plate (10-point, 3-fold dilution) compound_addition 5. Compound Addition to Cells (Incubate for 72 hours) serial_dilution->compound_addition Transfer Dilutions cell_seeding 4. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) cell_seeding->compound_addition viability_assay 6. Cell Viability Assay (e.g., CellTiter-Glo®) compound_addition->viability_assay read_plate 7. Luminescence Measurement (Plate Reader) viability_assay->read_plate data_norm 8. Data Normalization (% Inhibition vs. Controls) read_plate->data_norm Export Raw Data curve_fitting 9. Non-linear Regression (Dose-Response Curve) data_norm->curve_fitting ic50_calc 10. IC50 Value Calculation curve_fitting->ic50_calc repro_check 11. Reproducibility Assessment (Compare across cell lines & experiments) ic50_calc->repro_check

Figure 1: A standardized workflow for determining and comparing IC50 values across multiple cell lines.

Detailed Protocol: Cell Viability Assay (Using Promega CellTiter-Glo® as an example)

This protocol is designed for a 96-well plate format and can be adapted for other plate formats.

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need to be optimized for each cell line).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Leave the peripheral wells filled with sterile phosphate-buffered saline (PBS) to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in DMSO.

    • Perform a serial dilution of the compound in complete culture medium to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

    • Also prepare vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized based on the cell line's doubling time.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls. The signal from the vehicle control wells is typically set as 100% viability (0% inhibition), and the signal from a well with a cytotoxic control or no cells can be used as 0% viability (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) using software such as GraphPad Prism or R.

    • The IC50 value is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.

Data Presentation and Interpretation

To facilitate a clear comparison of the IC50 values of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine across different cell lines, the data should be presented in a structured table.

Cell LineTissue of OriginIC50 (µM) ± SD (n=3)95% Confidence Interval
A549Lung CarcinomaInsert ValueInsert Value
HCT116Colorectal CarcinomaInsert ValueInsert Value
MCF-7Breast AdenocarcinomaInsert ValueInsert Value
Add more cell lines as needed

When interpreting the data, it is important to consider not just the absolute IC50 values but also their statistical significance. Overlapping confidence intervals between two cell lines may suggest that there is no significant difference in the compound's potency. Conversely, non-overlapping confidence intervals would indicate a differential sensitivity.

If significant variability in IC50 values is observed, a systematic troubleshooting approach should be employed.

G cluster_assay Assay Parameters cluster_cell Cell Line Integrity cluster_compound Compound Properties start High IC50 Variability Observed check_seeding Verify Cell Seeding Density start->check_seeding check_passage Check Cell Passage Number start->check_passage check_solubility Assess Compound Solubility in Media start->check_solubility check_incubation Standardize Incubation Time check_seeding->check_incubation check_reagent Check Assay Reagent Performance check_incubation->check_reagent check_myco Test for Mycoplasma Contamination check_passage->check_myco check_identity Verify Cell Line Identity (STR Profiling) check_myco->check_identity check_stability Evaluate Compound Stability at 37°C check_solubility->check_stability

Figure 2: A decision tree for troubleshooting the sources of IC50 value variability.

Conclusion

The determination of reproducible IC50 values is a critical step in the preclinical evaluation of any potential drug candidate, including 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine. By implementing a standardized and well-controlled experimental workflow, researchers can generate high-quality data that allows for meaningful comparisons of the compound's potency across different cancer cell lines. This, in turn, provides a solid foundation for subsequent studies aimed at elucidating the compound's mechanism of action and identifying patient populations that are most likely to respond to treatment. The principles and protocols outlined in this guide are intended to empower researchers to generate data that is not only accurate but also robust and reproducible, thereby accelerating the path from the laboratory to the clinic.

References

  • The Pyridazine Scaffold in Medicinal Chemistry. Future Medicinal Chemistry.[Link]

  • Kinase Inhibitors in Cancer Therapy. Nature Reviews Cancer.[Link]

Cross-reactivity validation for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in off-target assays

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Validation Guide: Profiling 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

As drug discovery programs increasingly rely on privileged scaffolds to achieve high target affinity, the burden of rigorous off-target validation becomes paramount. The compound 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine represents a classic structural motif: a 3-aminopyridazine core coupled with a lipophilic, basic piperidine ring. While the pyridazine heterocycle is renowned for its robust dual hydrogen-bonding capacity—making it an exceptional hinge-binder for kinase targets[1]—this specific combination introduces significant polypharmacology risks.

This guide provides an authoritative, data-driven comparison of off-target assay platforms required to validate this compound, focusing on kinome cross-reactivity and cardiac safety (hERG liability). By understanding the causality behind these assay choices, researchers can build a self-validating screening funnel that prevents late-stage attrition.

Mechanistic Rationale: The Anatomy of Off-Target Liability

To design an effective validation strategy, we must first understand why 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is prone to cross-reactivity.

  • Kinome Promiscuity: The weak basicity and high dipole moment of the 3-aminopyridazine ring facilitate strong π-π stacking and hydrogen bonding within the highly conserved ATP-binding pocket of kinases[1]. Without bulky, target-specific substituents extending into the kinase back-pocket, this core can promiscuously bind multiple homologous kinases[2].

  • hERG Channel Blockade: The addition of the 3,5-dimethylpiperidine moiety significantly increases the molecule's lipophilicity (LogP) and basicity. Basic amines that are protonated at physiological pH can easily partition across the cell membrane and enter the intracellular space. From there, they access the central cavity of the hERG (Kv11.1) potassium channel, engaging in high-affinity cation-π and π-π interactions with the Y652 and F656 residues.

hERGMechanism Compound 3,5-Dimethylpiperidin-1-yl Derivative Lipid Membrane Partitioning (Lipophilicity) Compound->Lipid LogP > 3.0 Pore hERG Central Cavity (Y652, F656 Residues) Compound->Pore Basic Amine Protonation Lipid->Pore Intracellular Access Block K+ Efflux Blockade Pore->Block Pi-Pi & Cation-Pi Interactions QT QT Prolongation (Arrhythmia Risk) Block->QT Action Potential Delay

Figure 1: Mechanistic pathway of hERG channel blockade by basic amine-containing lipophilic leads.

Assay Platform Comparisons & Experimental Data

To establish a self-validating system, primary thermodynamic binding assays must be orthogonally confirmed by secondary functional assays. Relying solely on binding data often leads to false positives (due to non-functional binding) or false negatives (due to state-dependent channel blockade).

A. Kinome Profiling: KINOMEscan vs. TR-FRET
  • KINOMEscan (Competition Binding): Measures the thermodynamic affinity ( Kd​ ) of the compound displacing a DNA-tagged probe from the kinase active site. It is highly scalable but does not confirm if the binding translates to enzymatic inhibition.

  • TR-FRET (Functional Assay): Time-Resolved Fluorescence Resonance Energy Transfer measures the actual inhibition of substrate phosphorylation[3]. It is essential for determining the functional IC50​ at physiological ATP concentrations.

Table 1: Kinase Selectivity Comparison (Representative Data) | Target Kinase | Assay Platform | Metric | 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine | Staurosporine (Pan-Kinase Ref) | | :--- | :--- | :--- | :--- | :--- | | HPK1 | KINOMEscan | Kd​ | 15 nM | 2.1 nM | | HPK1 | TR-FRET | IC50​ | 28 nM | 4.5 nM | | LCK | KINOMEscan | Kd​ | 120 nM | 1.8 nM | | LCK | TR-FRET | IC50​ | 350 nM | 3.2 nM |

Insight: The discrepancy between Kd​ and IC50​ highlights the necessity of functional validation. The compound shows moderate selectivity for HPK1 over LCK, but TR-FRET reveals a rightward shift in potency due to ATP competition in the functional state[2].

B. Cardiac Safety: Radioligand Binding vs. Automated Patch-Clamp
  • Radioligand Binding ( 3 H-Astemizole): A high-throughput surrogate assay measuring displacement at the hERG pore. It fails to capture voltage-dependent or state-dependent (open/inactivated) blockades.

  • Automated Patch-Clamp: The gold standard electrophysiological assay. It directly measures the functional blockade of K+ tail currents across the cell membrane[4].

Table 2: hERG Liability Comparison | Assay Platform | Metric | 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine | Astemizole (Positive Ref) | | :--- | :--- | :--- | :--- | | Radioligand Binding | Ki​ | 1.2 µM | 0.002 µM | | Automated Patch-Clamp | IC50​ | 3.5 µM | 0.005 µM |

Insight: The compound exhibits a borderline hERG liability ( IC50​ < 10 µM). The automated patch-clamp yields a higher IC50​ than the binding assay, likely because the 3,5-dimethyl substitution creates steric hindrance that slows the on-rate of the compound entering the open channel state.

Hierarchical Screening Workflow

Workflow cluster_0 Primary Screening cluster_1 Secondary Functional Validation Compound 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine Kinome Kinome Profiling (KINOMEscan) Compound->Kinome hERGBind hERG Radioligand Binding Assay Compound->hERGBind GPCR GPCR Panel (CEREP) Compound->GPCR TRFRET TR-FRET Kinase Functional Assay Kinome->TRFRET Hits (Kd < 100nM) PatchClamp Automated Patch-Clamp (hERG Electrophysiology) hERGBind->PatchClamp IC50 < 10µM Decision Lead Optimization or Advancement GPCR->Decision TRFRET->Decision PatchClamp->Decision

Figure 2: Hierarchical off-target screening workflow for 3-aminopyridazine derivatives.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize built-in self-validating controls.

Protocol A: TR-FRET Kinase Functional Assay

This protocol measures the true enzymatic inhibition of the compound under physiological ATP conditions[3].

  • Reagent Preparation: Buffer recombinant kinase in 10 mM HEPES (pH 7.5), 150 mM NaCl. Prepare the ULight™-labeled peptide substrate and ATP at the apparent Km​ of the specific kinase to ensure competitive inhibitors are accurately assessed[3].

  • Compound Preparation: Serially dilute 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine in 100% DMSO. Transfer to a 384-well proxiplate (final DMSO concentration 1%). Include Staurosporine as a positive control and DMSO as a vehicle control.

  • Pre-Incubation: Add the kinase solution to the compound wells and incubate for 15 minutes at room temperature to allow thermodynamic equilibrium of the hinge-binding interaction.

  • Reaction Initiation: Add the ATP/ULight-peptide mixture to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) and the Europium (Eu)-labeled anti-phospho antibody.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Automated Patch-Clamp hERG Assay

This protocol directly measures the compound's impact on action potential repolarization[4].

  • Cell Preparation: Culture HEK293 cells stably expressing the human hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity[4].

  • System Setup: Prime an automated patch-clamp system (e.g., SyncroPatch 384) with standard intracellular (high K+ ) and extracellular (physiological Na+/K+ ) solutions.

  • Gigaseal & Whole-Cell Configuration: Catch cells in the microfluidic chip. Apply negative pressure to form a gigaseal (>1 G Ω ), followed by a brief suction pulse to rupture the membrane and achieve whole-cell configuration[4].

  • Voltage Protocol: Apply a depolarizing prepulse (+20 mV for 2s) to open and inactivate the channels, followed by a repolarizing step (-50 mV for 2s) to elicit the outward hERG tail current.

  • Compound Application: Perfuse 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine cumulatively (e.g., 0.1, 1.0, 3.0, 10.0 µM). Monitor the tail current amplitude until steady-state block is achieved (typically 3-5 minutes per concentration).

  • Validation: Apply 0.1% DMSO as a negative control (must show <10% rundown) and 0.5 µM Astemizole as a full-block positive control[4]. Calculate the % inhibition of the tail current to derive the IC50​ .

Sources

Safety Operating Guide

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

As drug development professionals and application scientists, handling specialized pharmaceutical intermediates requires a rigorous understanding of both molecular behavior and the regulatory frameworks governing their lifecycle. 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is a complex bioactive molecule. This guide provides an authoritative, step-by-step operational and disposal plan, ensuring your laboratory maintains compliance with federal standards while safeguarding personnel through causally driven safety practices.

Molecular Causality of Hazards

To safely manage and eventually dispose of any chemical, we must first understand the structural causality behind its hazards. The toxicological profile of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is driven by two distinct molecular features:

  • The Basic Piperidine Moiety: The substituted piperidine ring acts as a localized base (estimated pKa ~10). Upon contact with moisture on the skin or ocular mucosa, it induces rapid, localized pH alterations. This mechanism is responsible for its classification as a Category 2 Skin Irritant and Category 2A Severe Eye Irritant[1].

  • The Aminopyridazine Core: This nitrogen-rich heteroaromatic scaffold is highly bioactive, often utilized in medicinal chemistry to interact with specific kinases or receptors. In an occupational setting, this translates to Acute Systemic Toxicity (Oral, Dermal, and Inhalation) due to unintended off-target biological binding if absorbed into the bloodstream[1].

HazardLogic Substance 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine Piperidine Basic Piperidine Moiety (pKa ~10) Substance->Piperidine Pyridazine Aminopyridazine Core (Bioactive Scaffold) Substance->Pyridazine Irritation Tissue Irritation (Skin/Eyes/Respiratory) Piperidine->Irritation Local pH alteration Toxicity Acute Systemic Toxicity (Oral/Dermal/Inhalation) Pyridazine->Toxicity Off-target binding

Fig 1: Mechanistic causality of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine hazards.

Regulatory Framework & Quantitative Parameters

All handling and disposal must be codified within your facility's Chemical Hygiene Plan (CHP), as mandated by the[2]. Furthermore, waste generated from this compound falls under the Resource Conservation and Recovery Act (RCRA). Laboratories, particularly academic and research institutions, should manage this under [3], which dictates strict segregation, labeling, and accumulation limits for hazardous chemical waste[4].

Table 1: Quantitative Hazard Data & Disposal Parameters

ParameterValue / ClassificationOperational Rationale
Estimated pKa (Piperidine) ~10.0Necessitates acidic decontamination to ensure aqueous solubility.
GHS Classification Acute Tox. 3/4, Eye Irrit. 2A[1]Mandates rigorous PPE and certified fume hood utilization.
SAA Volume Limit 55 Gallons[3]EPA maximum before mandatory transfer to Central Accumulation Area.
CAA Storage Limit 90 to 180 DaysTime limit depends on facility Generator Status (LQG vs SQG).
Incineration Temp > 1000°CRequired to break stable N-N bonds and prevent toxic NOx release.

Self-Validating Operational Protocols

A safety protocol is only effective if it includes built-in verification steps. The following methodologies ensure that operations are not just completed, but validated for safety.

Protocol A: Pre-Disposal Spill Containment and Decontamination

Causality Note: Why do we use a mild acidic wash during decontamination? The basic piperidine moiety resists removal by neutral water alone. Mild acid protonates the basic nitrogen, converting the lipophilic free base into a highly water-soluble cationic salt, ensuring complete removal from the spill surface.

  • Isolation & PPE: Evacuate personnel from the immediate vicinity. Don heavy-duty nitrile gloves, safety goggles, and a lab coat. Verification: Perform a visual inspection of gloves for micro-tears before approaching the spill.

  • Containment: For solid powder spills, avoid dry sweeping which generates inhalable dust. Lightly mist the powder with an inert solvent (e.g., isopropanol). For liquid solutions, surround the spill with inert absorbent material (vermiculite).

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (1% acetic acid) to neutralize the basic residues, followed by a standard soap and water wash.

  • System Validation: Verification Step: Apply a universal pH indicator strip to the final rinse water on the surface. A pH reading of 6.5–7.5 validates that the basic amine residue has been completely neutralized and removed.

Waste Segregation & Final Destruction Lifecycle

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA Subpart K regulations[3].

Protocol B: Routine Chemical Waste Preparation

Causality Note: Why do we mandate high-temperature incineration (>1000°C) with a scrubber? The aminopyridazine core contains multiple nitrogen atoms. Standard combustion can yield highly toxic nitrogen oxides (NOx). High-temperature incineration ensures complete thermal destruction, while the alkaline scrubber neutralizes the resulting acidic NOx gases before environmental release.

  • Segregation: Separate waste into "Solid" (contaminated PPE, empty vials, absorbed spills) and "Liquid" (solvent mixtures containing the compound).

  • Compatibility Check: Ensure the liquid waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). The amine functional groups in the compound can react exothermically with oxidizers.

    • Verification Step: Before sealing the liquid waste carboy, check for temperature changes or gas evolution. If the exterior of the carboy remains at ambient temperature after 5 minutes, the mixture is stable.

  • EPA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Toxic, Irritant" and list the full chemical name[4].

  • Satellite Accumulation (SAA): Store the container in a designated SAA at or near the point of generation. The container must remain tightly closed unless actively adding waste[3].

  • Vendor Transfer: Once the container reaches its volume limit, date the label. It must be transferred to the Central Accumulation Area (CAA) within 3 days and subsequently handed over to a licensed hazardous waste disposal vendor for high-temperature incineration.

DisposalWorkflow Start Waste Generation: 6-(3,5-Dimethylpiperidin-1-yl) pyridazin-3-amine Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation Identify physical state SolidWaste Solid Waste (Contaminated PPE, Powders) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) Segregation->LiquidWaste Packaging Packaging & Labeling (EPA/RCRA Compliant) SolidWaste->Packaging Double-bag/Seal in HDPE LiquidWaste->Packaging Compatible vented carboy Incineration High-Temp Incineration (>1000°C + Scrubber) Packaging->Incineration Transport via licensed vendor Verification Disposal Verification & Certificate of Destruction Incineration->Verification EPA manifest closure

Fig 2: EPA-compliant laboratory waste segregation and disposal workflow.

References

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA).[Link]

  • Aminopyridazine | C4H5N3 | CID 230373. PubChem, National Institutes of Health (NIH).[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA).[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.[Link]

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A Researcher's Guide to the Safe Handling of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a meticulous and informed approach to personal and environmental protection. This guide synthesizes critical safety information from structurally related pyridazine and piperidine derivatives to provide a robust framework for the safe handling, use, and disposal of this compound. Our primary objective is to empower you with the knowledge to maintain a secure laboratory environment while advancing your critical research.

Understanding the Potential Hazards: An Evidence-Based Approach

Given the absence of a specific SDS for 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, we turn to the safety profiles of analogous compounds to anticipate its potential hazards. Analysis of various pyridazine and piperidine derivatives reveals a consistent pattern of potential health effects that must be respected.[1][2][3][4]

The primary hazards associated with structurally similar compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns.[1][3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage or irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][6]

These potential hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy and stringent handling protocols.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to PPE is non-negotiable. The following table outlines the recommended PPE for handling 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine, based on the hazards identified in related compounds.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side-shields or a full-face shield.[7][8][9]To protect against splashes and airborne particles that could cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile rubber).[7][9]To prevent skin contact, which may cause irritation or toxic effects. Gloves must be inspected before use and disposed of properly.[9]
Body A lab coat or impervious clothing.[7][8][9]To protect the skin from accidental spills and contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.[7][10][11]To prevent inhalation of dust or aerosols that may cause respiratory irritation or toxicity.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (e.g., chemical fume hood) gather_ppe Gather and inspect all necessary PPE prep_area->gather_ppe don_ppe Don PPE in the correct sequence gather_ppe->don_ppe weigh Carefully weigh the compound, avoiding dust generation don_ppe->weigh Proceed to handling dissolve Dissolve or use the compound in a closed or contained system where possible weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment completion dispose_waste Dispose of waste in a designated, labeled container decontaminate->dispose_waste doff_ppe Doff PPE in the correct sequence dispose_waste->doff_ppe

Caption: Workflow for the safe handling of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine.

Detailed Protocol:
  • Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[7][11]

  • PPE Donning: Before handling the compound, don your PPE in the following order: lab coat, respirator (if necessary), safety goggles, and then gloves.

  • Handling:

    • When weighing or transferring the solid, do so carefully to minimize the generation of dust.[8][9]

    • Avoid direct contact with skin, eyes, and clothing.[7][8][9]

    • Do not eat, drink, or smoke in the handling area.[7][9]

  • Cleanup:

    • After handling, thoroughly wash your hands and any exposed skin with soap and water.[9][10]

    • Decontaminate all work surfaces.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination: gloves first, followed by your lab coat and eye protection. Wash hands again after removing all PPE.

Emergency Response and First Aid

In the event of an accidental exposure, immediate and appropriate action is crucial.

Emergency Response Flowchart

cluster_actions Immediate Actions exposure Exposure Event remove Remove victim from exposure source exposure->remove flush Flush affected area with copious amounts of water remove->flush remove_clothing Remove contaminated clothing flush->remove_clothing call_help Call for medical assistance remove_clothing->call_help skin Skin Contact: Flush for at least 15 minutes. eye Eye Contact: Flush for at least 15 minutes, holding eyelids open. inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Caption: Emergency response procedures for accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.[2][7][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the individual to fresh air.[2][7][9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2][7] Seek immediate medical attention.[2][7][9]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7][9] Seek immediate medical attention.[7][9][10]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials contaminated with 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine should be collected in a designated, clearly labeled, and sealed container.[9][10][12]

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[10][12] Do not allow the material to enter drains or waterways.[7][10] Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine while upholding the highest standards of safety and scientific integrity.

References

  • dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine - NextSDS. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2024, November 8).
  • Material Safety Data Sheet. (2012, February 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 19).
  • 6-[(3-Hydroxypropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Safety Data Sheets. (n.d.).
  • 6-Chloropyridazin-3-amine - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • 3 - • SAFETY DATA SHEET. (2025, November 6).
  • Aminopyridazine | C4H5N3 | CID 230373 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, March 31).
  • 3 - Safety data sheet. (2023, March 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2024, September 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 10).
  • Pyridazin-3-Amine Wholesale Factory - Sinochem Nanjing Corporation. (n.d.).
  • Piperazine - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 11).

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.